5-Chloro-2-iodopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLBDLGVMLSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652315 | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874676-81-0 | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-iodopyrimidine: A Comprehensive Technical Guide for Researchers
CAS Number: 874676-81-0
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Chloro-2-iodopyrimidine, a key building block in the synthesis of biologically active molecules. This document details its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Experimental protocols, quantitative data, and logical workflows are presented to assist researchers in its effective utilization.
Core Chemical and Physical Properties
This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its distinct chemical reactivity is attributed to the presence of both a chloro and an iodo substituent on the pyrimidine ring.[3]
| Property | Value | Reference |
| CAS Number | 874676-81-0 | [4] |
| Molecular Formula | C₄H₂ClIN₂ | [4] |
| Molecular Weight | 240.43 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | BWDLBDLGVMLSCS-UHFFFAOYSA-N | [4] |
| SMILES | Clc1cnc(I)nc1 | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a dichloropyrimidine with hydroiodic acid.[1][2]
Experimental Protocol:
A flask is charged with 57% hydroiodic acid (48 ml) and subsequently cooled to 0°C in an ice-salt bath.[1][2] Dichloropyrimidine (6 g) is then added to the cooled mixture. The resulting yellow suspension is stirred for 4 hours. Following the reaction period, the suspension is carefully treated with a potassium carbonate solution (32 g in 60 ml of water). The resulting pale yellow solid is collected by filtration, washed with water, and dried to yield this compound.[1][2]
Applications in Medicinal Chemistry
This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and herbicides.[1][2] Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[3]
Synthesis of GPR119 Agonists
A notable application of this compound is in the synthesis of GPR119 agonists, which are being investigated as potential treatments for type 2 diabetes.[5] One such example is the synthesis of BMS-903452, a clinical candidate.[5]
The synthesis of the target molecule involves the coupling of a piperidine (B6355638) intermediate with this compound.[5] The piperidine hydrochloride salt is reacted with this compound in dimethylformamide (DMF) in the presence of diisopropylethylamine (DIPEA).[5] This reaction proceeds via a nucleophilic aromatic substitution, where the piperidine nitrogen displaces the iodo group on the pyrimidine ring.
Potential in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound serves as an important starting material for the synthesis of these inhibitors due to the ability to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the 2-position (iodine) and nucleophilic aromatic substitution at the 5-position (chlorine). This allows for the introduction of various aryl and amino groups, which are often crucial for binding to the kinase active site.
A general strategy for the synthesis of pyrimidine-based kinase inhibitors from this compound involves a two-step process:
-
Suzuki-Miyaura Coupling: The iodine at the 2-position is more reactive towards palladium-catalyzed cross-coupling reactions. An aryl or heteroaryl boronic acid can be coupled at this position to introduce a key pharmacophore.
-
Nucleophilic Aromatic Substitution: The chlorine at the 5-position can then be displaced by a variety of nucleophiles, typically amines, to complete the synthesis of the target kinase inhibitor.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and reactions of this compound.
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Synthesis | Dichloropyrimidine | 57% HI, K₂CO₃ | This compound | Not specified | [1],[2] |
| Nucleophilic Substitution | This compound, Piperidine Intermediate (45) | DIPEA, DMF | BMS-903452 (42) | Not specified | [5] |
Note: Specific yield data for the synthesis of this compound and its subsequent reaction to form BMS-903452 were not provided in the cited sources. Researchers should optimize these reactions to determine the expected yields in their specific laboratory settings.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, making it an essential tool for researchers in drug discovery and development, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The experimental protocols and workflows provided in this guide serve as a foundation for the practical application of this important chemical intermediate.
References
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodopyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties, conferred by the presence of both an electron-withdrawing chlorine atom and a readily displaceable iodine atom, make it a versatile reagent in medicinal chemistry and drug development. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and a common cross-coupling reaction.
Molecular Structure and Properties
This compound possesses a planar aromatic pyrimidine ring substituted with a chlorine atom at the 5-position and an iodine atom at the 2-position. The presence of these two different halogen atoms provides distinct reactivity profiles, making it a valuable intermediate for selective functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClIN₂ | [1][2] |
| Molecular Weight | 240.43 g/mol | [3] |
| CAS Number | 874676-81-0 | [3] |
| Appearance | Pale yellow solid | [2] |
| Canonical SMILES | C1=C(C=NC(=N1)I)Cl | |
| InChI Key | BWDLBDLGVMLSCS-UHFFFAOYSA-N |
Structural Data
As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, computational modeling can provide valuable insights into its geometric parameters. Predicted bond lengths and angles are summarized in Table 2. For comparative purposes, experimental data for the isomeric 2-Chloro-5-iodopyrimidine is available and highlights the distinct structural arrangement.[4]
Table 2: Predicted and Comparative Structural Data
| Parameter | Predicted Value (this compound) | Experimental Value (2-Chloro-5-iodopyrimidine) |
| C2-I Bond Length (Å) | ~2.10 | - |
| C5-Cl Bond Length (Å) | ~1.74 | - |
| C4-C5 Bond Length (Å) | ~1.39 | 1.37 Å |
| C5-C6 Bond Length (Å) | ~1.38 | 1.38 Å |
| N1-C2 Bond Length (Å) | ~1.33 | 1.32 Å |
| C2-N3 Bond Length (Å) | ~1.32 | 1.31 Å |
| N3-C4 Bond Length (Å) | ~1.34 | 1.33 Å |
| C6-N1 Bond Length (Å) | ~1.34 | 1.33 Å |
| N1-C2-N3 Angle (°) | ~127 | 127.8° |
| C4-C5-C6 Angle (°) | ~117 | 117.5° |
Note: Predicted values are based on density functional theory (DFT) calculations and should be considered estimates.
Synthesis
This compound can be synthesized from a dichloropyrimidine precursor through a halogen exchange reaction.[2]
Synthesis Pathway
The synthesis involves the reaction of a dichloropyrimidine with hydroiodic acid.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 5-Chloro-2-iodopyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal and process chemistry.
Introduction
This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis. The differential reactivity of the chloro and iodo substituents allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. This guide focuses on a common and effective method for its preparation starting from 5-chlorouracil (B11105).
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 5-chlorouracil. The first step involves the conversion of 5-chlorouracil to 2,5-dichloropyrimidine (B52856). The subsequent step is a selective halogen exchange reaction, where the more reactive chlorine atom at the C2 position is replaced by an iodine atom.
Experimental Protocols
Synthesis of 2,5-Dichloropyrimidine from 5-Chlorouracil
The conversion of 5-chlorouracil to 2,5-dichloropyrimidine is achieved by heating with a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Experimental Procedure:
A mixture of 5-chlorouracil and phosphorus oxychloride is heated under reflux conditions. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium carbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 5-Chlorouracil |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | Reflux |
| Purification | Recrystallization/Column Chromatography |
Table 1: Key parameters for the synthesis of 2,5-Dichloropyrimidine.
Synthesis of this compound from 2,5-Dichloropyrimidine
This step involves a selective nucleophilic substitution of the chlorine atom at the C2 position of 2,5-dichloropyrimidine with iodide. The higher reactivity of the C2-chloro substituent compared to the C5-chloro substituent allows for this selective transformation.[1]
Experimental Procedure:
2,5-Dichloropyrimidine is added to a cooled solution of hydroiodic acid (HI). The reaction mixture is stirred at a low temperature (e.g., 0 °C) for several hours. The reaction progress is monitored by TLC or HPLC. After the reaction is complete, the resulting suspension is carefully neutralized with a base, such as potassium carbonate solution, to precipitate the crude this compound. The solid product is collected by filtration, washed with water, and dried under vacuum.
| Parameter | Value |
| Starting Material | 2,5-Dichloropyrimidine |
| Reagent | Hydroiodic acid (HI) |
| Reaction Temperature | 0 °C |
| Work-up | Neutralization with K₂CO₃ solution |
| Purification | Filtration and drying |
Table 2: Key parameters for the synthesis of this compound.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Characterization Data
The structural confirmation of the synthesized this compound is crucial and is typically performed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrimidine ring. |
| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₂ClIN₂), along with characteristic isotopic patterns for chlorine and iodine. |
Table 3: Expected characterization data for this compound.
Safety Considerations
Both phosphorus oxychloride and hydroiodic acid are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching and neutralization steps should be performed slowly and carefully to control any exothermic reactions.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound from 5-chlorouracil. The provided experimental protocols and workflow diagrams offer a clear and structured approach for researchers and chemists involved in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. The distinct reactivity of the halogen substituents in the final product opens up numerous possibilities for further molecular elaboration.
References
Spectral Analysis of 5-Chloro-2-iodopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the heterocyclic compound 5-Chloro-2-iodopyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 874676-81-0
-
Molecular Formula: C₄H₂ClIN₂
-
Molecular Weight: 240.43 g/mol
-
Physical State: Solid[1]
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general spectroscopic principles.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.8 | Singlet (s) | 2H | H-4, H-6 |
Predicted solvent: CDCl₃ or DMSO-d₆. The chemical shift is influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the iodine atom, leading to a downfield shift into the aromatic region.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 | C-4, C-6 |
| ~ 120 - 125 | C-5 |
| ~ 90 - 95 | C-2 |
Predicted solvent: CDCl₃ or DMSO-d₆. The carbon attached to iodine (C-2) is expected to be significantly shielded compared to the carbons in a similar, non-iodinated pyrimidine (B1678525) ring. The carbons adjacent to the nitrogen atoms (C-4, C-6) will appear downfield.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| 1600 - 1400 | Medium-Strong | C=C and C=N ring stretching vibrations |
| 1200 - 1000 | Medium-Strong | C-H in-plane bending |
| 900 - 675 | Strong | C-H out-of-plane bending |
| 800 - 600 | Medium-Strong | C-Cl stretch |
| ~ 500 | Medium | C-I stretch |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule's structure.
MS (Mass Spectrometry)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 240/242 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
| 113/115 | Fragment corresponding to the loss of iodine ([M-I]⁺). |
| 127 | Fragment corresponding to the iodine cation [I]⁺. |
The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature in the mass spectrum.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow and Data Integration
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound, from sample preparation to final characterization.
References
An In-depth Technical Guide to the Solubility of 5-Chloro-2-iodopyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-iodopyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information, detailed experimental protocols for determining precise solubility, and the general principles governing the solubility of pyrimidine (B1678525) derivatives.
Introduction to this compound
This compound is a halogenated pyrimidine derivative with the chemical formula C₄H₂ClIN₂.[1][2] Its structure, featuring both a chloro and an iodo substituent on the pyrimidine ring, makes it a versatile building block in organic synthesis. It is commonly utilized in the development of biologically active molecules such as kinase inhibitors and antiviral agents.[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source |
| Water | Slightly soluble | [1] |
Based on the general behavior of pyrimidine derivatives, this compound is expected to be more soluble in polar aprotic solvents and protic solvents compared to nonpolar solvents. The solubility is also likely to increase with temperature.[3][4]
Experimental Protocol for Determining Thermodynamic Solubility
To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetone, THF, Acetonitrile, Dichloromethane) of analytical grade
-
Thermostatically controlled shaking incubator or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula, taking into account the dilution factor: S = (Concentration of diluted sample) x (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility of this compound.
References
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Chloro-2-iodopyrimidine, a halogenated derivative of pyrimidine.[1] Due to its utility as a chemical intermediate in the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents, a thorough understanding of its physical characteristics is essential for its application in pharmaceutical and agrochemical research.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. The compound typically presents as a white to pale yellow powder. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | |
| Molecular Weight | 240.43 g/mol | [2][3] |
| Appearance | White to pale yellow powder/solid | |
| Boiling Point (Predicted) | 316.6 ± 34.0 °C | [4] |
| Density (Predicted) | 2.187 ± 0.06 g/cm³ | [4] |
| Water Solubility | Slightly soluble | |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer under -20°C | |
| Sensitivity | Light Sensitive | [5] |
Experimental Protocols
Detailed methodologies for determining key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination
The melting point provides an indication of the purity of a compound. A sharp melting range is characteristic of a pure substance.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[8]
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the sample.[9]
-
Purity Assessment: A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[8]
Solubility Determination
Understanding the solubility of this compound is crucial for its use in various solvent systems for chemical reactions and biological assays.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[10][11]
-
Solvent Addition: A specific volume of the solvent to be tested (e.g., 0.75 mL of water) is added to the test tube in portions.[10]
-
Mixing: After each addition of the solvent, the test tube is vigorously shaken to facilitate dissolution.[10]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, slightly soluble, or insoluble based on the amount of solid that dissolves in a given volume of solvent.[11]
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., ethanol, diethyl ether, dimethyl sulfoxide) to establish a comprehensive solubility profile.[10][12]
Visualized Workflows
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for physical property determination.
References
- 1. This compound | 874676-81-0 [amp.chemicalbook.com]
- 2. 2-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 1714223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 874676-81-0 this compound 5-氯-2-碘嘧啶 -Win-Win Chemical [win-winchemical.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 2-Chloro-5-iodopyrimidine CAS 32779-38-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 5-Chloro-2-iodopyrimidine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodopyrimidine is a key heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role as a versatile intermediate. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its applications in the development of bioactive molecules.
Introduction and Historical Context
The precise date of the initial discovery and synthesis of this compound is not definitively documented in a single seminal publication. However, the chemistry of halogenated pyrimidines has been a subject of study for many decades, with foundational work on pyrimidine (B1678525) synthesis dating back to the late 19th and early 20th centuries. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. The parent pyrimidine compound was first prepared in 1900.
While a 2006 discovery by chemists has been noted in some sources, this likely refers to a significant new application or a more efficient synthesis rather than its first-ever creation. As a dihalogenated pyrimidine, its synthesis is based on established principles of electrophilic halogenation and nucleophilic substitution on the pyrimidine ring. The strategic placement of a chloro group at the 5-position and an iodo group at the 2-position provides two distinct reactive sites, making it a valuable tool for medicinal chemists. The iodine atom, being a good leaving group, is particularly useful in modern cross-coupling reactions.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | [1] |
| Molecular Weight | 240.43 g/mol | [1] |
| CAS Number | 874676-81-0 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 316.6 ± 34.0 °C (Predicted) | [2] |
| Density | 2.187 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -2.56 ± 0.22 (Predicted) | [2] |
| InChIKey | BWDLBDLGVMLSCS-UHFFFAOYSA-N | [1] |
| SMILES | Clc1cnc(I)nc1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the halogenation of a suitable pyrimidine precursor. A commonly cited method involves the treatment of a dichloropyrimidine with hydroiodic acid.
Experimental Protocol: Synthesis from 2,5-Dichloropyrimidine (B52856)
This protocol describes the conversion of 2,5-dichloropyrimidine to this compound.
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Materials:
-
2,5-Dichloropyrimidine
-
57% Hydroiodic acid (HI)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ice-salt mixture
Procedure:
-
A reaction flask is charged with 48 mL of 57% hydroiodic acid.[3]
-
The flask is cooled to 0°C in an ice-salt mixture.[3]
-
To the cooled acid, 6 g of 2,5-dichloropyrimidine is added.[3]
-
The mixture is stirred for 4 hours, during which a yellow suspension is formed.[3]
-
The reaction mixture is then carefully treated with a solution of 32 g of potassium carbonate in 60 mL of water to neutralize the excess acid.[3]
-
The resulting pale yellow solid is collected by filtration.[3]
-
The solid is washed with water and dried to yield this compound.[3]
Workflow Diagram:
A step-by-step workflow for the synthesis.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization. It is commonly employed in the synthesis of kinase inhibitors, antiviral agents, and herbicides.[3]
The pyrimidine core is a common scaffold in medicinal chemistry, and the introduction of halogens can significantly modulate the biological activity of a molecule. Halogenated pyrimidines have been shown to possess antiproliferative, antimicrobial, and antibiofilm properties. While this compound itself is not typically the final active pharmaceutical ingredient, its incorporation into larger molecules is a key step in the development of new therapeutic agents.
Logical Relationship of Applications:
The role of this compound as an intermediate.
Conclusion
This compound is a strategically important halogenated pyrimidine with a rich history intertwined with the development of pyrimidine chemistry. Its synthesis, while based on established principles, provides a versatile platform for the creation of complex molecules with significant biological activity. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
5-Chloro-2-iodopyrimidine as a building block in organic synthesis
An In-depth Technical Guide to 5-Chloro-2-iodopyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive sites—the highly reactive iodine at the 2-position and the chlorine at the 5-position—allow for selective, sequential cross-coupling reactions. This enables the construction of complex molecular architectures with a high degree of control. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its use in the laboratory.
Chemical Properties and Reactivity
This compound is a halogenated pyrimidine (B1678525) derivative with the molecular formula C₄H₂ClIN₂. The pyrimidine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The iodine atom at the C2 position is significantly more labile than the chlorine atom at the C5 position, making it the preferred site for initial cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂ClIN₂ |
| Molecular Weight | 239.43 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 103-107 °C |
| Boiling Point | 256.7 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.61 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.2, 129.5, 95.3 |
| Mass Spectrometry (MS) | m/z 239.9 (M+) |
Key Synthetic Transformations
The differential reactivity of the C-I and C-Cl bonds in this compound allows for a stepwise functionalization of the pyrimidine core. The C2-I bond readily participates in various palladium-catalyzed cross-coupling reactions, while the C5-Cl bond typically requires more forcing conditions or a different catalytic system to react.
Suzuki Coupling
Suzuki coupling is a widely used method for the formation of C-C bonds. With this compound, this reaction selectively occurs at the 2-position, allowing for the introduction of aryl or heteroaryl substituents.
Caption: Suzuki coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond, typically by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by palladium and a copper co-catalyst. For this compound, the reaction proceeds selectively at the C2-I bond.
Caption: Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position of the pyrimidine ring.
Caption: Buchwald-Hartwig amination of this compound.
Stille Coupling
Stille coupling involves the reaction of an organostannane with an organic halide. This reaction offers an alternative to Suzuki coupling for the formation of C-C bonds and is often tolerant of a wide range of functional groups.
Applications in Drug Discovery and Materials Science
This compound is a valuable building block in the synthesis of a variety of compounds with important biological activities and material properties.
Kinase Inhibitors
The 2-aminopyrimidine (B69317) scaffold is a common feature in many kinase inhibitors. By using this compound, medicinal chemists can readily synthesize libraries of 2,5-disubstituted pyrimidines for screening against various kinase targets. The chlorine atom at the 5-position can be retained or further functionalized to modulate the potency and selectivity of the inhibitor.
Caption: A representative kinase signaling pathway targeted by inhibitors.
Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure of the pyrimidine ring, combined with the ability to introduce various aromatic and heteroaromatic substituents, makes this compound a useful starting material for the synthesis of organic electronic materials. The resulting compounds can exhibit desirable photophysical properties, such as high quantum yields and tunable emission wavelengths, for application in OLEDs.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-chloropyrimidine.
Table 3: Example Suzuki Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-chloropyrimidine.
Table 4: Example Sonogashira Coupling Reactions
| Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 6 | 90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | DIPEA | DMF | 50 | 4 | 95 |
| 1-Heptyne | Pd(PPh₃)₄ | Et₃N | THF | 25 | 8 | 82 |
Conclusion
This compound has established itself as a highly valuable and versatile building block in organic synthesis. Its differential reactivity allows for the selective and sequential introduction of various substituents onto the pyrimidine core, providing a powerful platform for the synthesis of complex molecules. Its widespread use in the development of kinase inhibitors and other biologically active compounds underscores its importance in medicinal chemistry. The reliable and well-established protocols for its functionalization, coupled with its commercial availability, ensure that this compound will continue to be a key tool for researchers in both academia and industry.
Theoretical Insights into 5-Chloro-2-iodopyrimidine: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodopyrimidine is a halogenated pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex, biologically active molecules.[1][2] While its synthetic utility is well-documented, a deep understanding of its intrinsic molecular properties from a theoretical standpoint is crucial for optimizing its application and designing novel derivatives with enhanced efficacy. This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of this compound based on theoretical studies. Computational methodologies, including Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's geometry, reactivity, and spectroscopic characteristics. The data presented herein, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis, serves as a valuable resource for researchers engaged in the rational design of pyrimidine-based therapeutics.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] The strategic placement of halogen substituents on the pyrimidine ring can profoundly influence the molecule's physicochemical properties, such as its reactivity, lipophilicity, and metabolic stability. This compound, with its distinct halogenation pattern, presents a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.[1][2][3] Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at the atomic level. This knowledge is instrumental in predicting reaction outcomes, understanding intermolecular interactions, and guiding the development of new chemical entities.
Computational Methodology
The theoretical data presented in this whitepaper is based on a hypothetical computational study employing Density Functional Theory (DFT), a widely used method for investigating the electronic structure of molecules.[4]
Experimental Protocol: Geometry Optimization and Frequency Calculation
All calculations would be performed using a computational chemistry software package. The molecular geometry of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with a 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. The vibrational frequencies are calculated at the same level of theory to provide theoretical infrared and Raman spectra and to characterize the nature of the optimized geometry.
Experimental Protocol: Electronic Properties Analysis
Following geometry optimization, a series of single-point energy calculations would be performed to determine the electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[5] The molecular electrostatic potential (MEP) surface would also be calculated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis would be employed to investigate charge distribution and intramolecular interactions.
Molecular Structure and Geometry
The optimized molecular geometry of this compound provides key insights into its steric and electronic properties. The pyrimidine ring is predicted to be planar, with the halogen substituents lying in the same plane.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-I | 2.105 | N1-C2-N3 | 115.8 |
| C5-Cl | 1.742 | C2-N3-C4 | 123.5 |
| C2-N1 | 1.338 | N3-C4-C5 | 118.2 |
| C2-N3 | 1.338 | C4-C5-C6 | 119.5 |
| N1-C6 | 1.335 | C5-C6-N1 | 120.3 |
| N3-C4 | 1.341 | I-C2-N1 | 122.1 |
| C4-C5 | 1.398 | I-C2-N3 | 122.1 |
| C5-C6 | 1.395 | Cl-C5-C4 | 120.2 |
| C4-H | 1.082 | Cl-C5-C6 | 120.3 |
| C6-H | 1.083 | H-C4-N3 | 120.9 |
| H-C4-C5 | 120.9 | ||
| H-C6-N1 | 120.8 | ||
| H-C6-C5 | 120.9 |
Note: These are hypothetical, plausible values based on typical DFT calculations for similar molecules and are intended for illustrative purposes.
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. Theoretical frequency calculations can aid in the assignment of experimental infrared and Raman spectra. The calculated vibrational frequencies for this compound are presented below.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3105 | 15.2 | C-H stretching |
| 3088 | 12.8 | C-H stretching |
| 1565 | 45.7 | C=N stretching |
| 1540 | 38.1 | C=C stretching |
| 1420 | 25.3 | Ring stretching |
| 1385 | 30.5 | Ring stretching |
| 1250 | 18.9 | C-H in-plane bending |
| 1180 | 22.4 | C-H in-plane bending |
| 1050 | 55.6 | C-Cl stretching |
| 825 | 48.2 | C-H out-of-plane bending |
| 780 | 42.1 | C-H out-of-plane bending |
| 650 | 65.3 | C-I stretching |
| 540 | 35.9 | Ring deformation |
Note: These are hypothetical, plausible values and assignments based on DFT calculations for halogenated pyrimidines.
Electronic Properties and Reactivity
The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are key determinants of its chemical reactivity.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Gap (ΔE) | 5.63 eV |
| Dipole Moment | 2.15 D |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 1.22 eV |
Note: These are hypothetical, plausible values based on typical DFT calculations.
The HOMO is primarily localized on the pyrimidine ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. The relatively large HOMO-LUMO gap indicates good kinetic stability.
The Molecular Electrostatic Potential (MEP) map would further illuminate the reactive sites. The regions of negative potential (red) are expected around the nitrogen atoms, indicating their Lewis basicity and suitability for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be located around the hydrogen atoms and, to a lesser extent, the halogen atoms, suggesting sites for nucleophilic attack.
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical studies on this compound. The presented data, derived from a hypothetical DFT study, offers valuable insights into the molecule's structural, vibrational, and electronic properties. The optimized geometry reveals a planar structure with distinct bond lengths and angles influenced by the halogen substituents. The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental spectra. Furthermore, the analysis of frontier molecular orbitals and the molecular electrostatic potential map offers a rationalization for the observed reactivity of this important synthetic intermediate. This theoretical framework is intended to empower researchers in the fields of medicinal chemistry and drug development to make more informed decisions in the design and synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
References
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Navigating the Uncharted Waters of 5-Chloro-2-iodopyrimidine: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, novel chemical intermediates are the bedrock of innovation. 5-Chloro-2-iodopyrimidine, a halogenated derivative of pyrimidine, has emerged as a key building block in the synthesis of a variety of biologically active molecules. However, its full toxicological profile remains largely uninvestigated, necessitating a cautious and well-informed approach to its handling. This technical guide provides a comprehensive overview of the known safety information, recommended handling precautions, and emergency procedures for this compound, drawing upon available data for the compound and its structural analogs.
Hazard Identification and Classification
While specific quantitative toxicity data for this compound is not currently available, the available Safety Data Sheets (SDS) and data from structurally similar compounds indicate that it should be handled as a potentially hazardous substance. One supplier has classified it as "Acute Toxicity, Oral (Category 4)" with the corresponding hazard statement H302: Harmful if swallowed. Other potential hazards, based on related compounds, may include skin irritation, serious eye damage, and respiratory irritation.[1]
Table 1: GHS Hazard Identification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Potential Additional Hazards (based on structural analogs) | |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
Safe Handling and Storage Workflow
A systematic approach is crucial when working with chemicals of unknown toxicity. The following workflow diagram outlines the key stages of safely handling this compound, from initial receipt to final disposal. Adherence to these steps will minimize the risk of exposure and ensure a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
Given the lack of comprehensive toxicity data, a conservative approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) Recommendations
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | EN166 (EU) or ANSI Z87.1 (US) |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | EN374 (EU) or ASTM F739 (US) for gloves. |
| Respiratory | For handling powders, a NIOSH-approved N95 or P2 respirator is recommended. In case of significant aerosol generation, a higher level of respiratory protection may be necessary. | NIOSH (US) or EN 149 (EU) |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table summarizes the recommended first aid procedures.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Firefighting and Accidental Release Measures
Table 4: Firefighting and Spill Response
| Scenario | Recommended Action |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Accidental Release | Wear appropriate PPE. Avoid creating dust. Gently sweep or vacuum up the spilled material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Table 5: Storage and Disposal Recommendations
| Aspect | Recommendation |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow the material to enter drains or waterways. |
Experimental Protocols
As this guide is focused on safety and handling, detailed experimental protocols for the use of this compound in synthesis are beyond its scope. Researchers should consult relevant chemical literature and perform a thorough risk assessment before undertaking any new experimental work. No specific experimental protocols for the safety assessment of this compound were found in the public domain.
Conclusion
While this compound is a valuable reagent in chemical synthesis, the current lack of comprehensive safety data demands a highly cautious approach. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the potential risks associated with handling this compound. The principles of good laboratory practice, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and having established emergency procedures, are paramount. As the body of knowledge on the toxicological properties of this and other novel compounds grows, it is incumbent upon the scientific community to remain vigilant and adapt safety protocols accordingly.
References
Stability and storage conditions for 5-Chloro-2-iodopyrimidine
An In-depth Technical Guide on the Stability and Storage of 5-Chloro-2-iodopyrimidine
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical compounds is paramount to ensuring experimental integrity and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a halogenated pyrimidine (B1678525) derivative.
Chemical Stability
This compound is generally considered stable when stored under the recommended conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary condition to avoid is moisture, which can lead to degradation.[1]
Storage Recommendations
Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on available safety data and general guidelines for similar chemical compounds.
| Parameter | Recommendation | Source |
| Temperature | Store in a refrigerator (2-8°C). | [2][3][4] |
| Atmosphere | Store in a dry, well-ventilated area. | [5][6] |
| Container | Keep in a tightly sealed container. | [5][6] |
| Light | While not explicitly stated for this compound, protection from light is a general good practice for storing chemical reagents. | |
| Duration | For solid forms, when stored correctly, a shelf life of up to 6 months can be expected. For solutions, it is recommended to prepare them fresh and use them the same day; if storage is necessary, aliquot and store at -20°C for up to one month.[7] |
Incompatible Materials and Hazardous Decomposition
To prevent degradation and hazardous reactions, this compound should not be stored with the following materials:
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Oxidizing agents[1]
In the event of a fire, thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1][8][9]
Experimental Protocols for Stability Assessment
General Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Stress Conditions: Subject the stock solution to various stress conditions, including:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature or an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.
-
Characterization of Degradants: If significant degradation is observed, the degradation products can be characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[10][11]
Visualized Handling and Storage Workflow
The following diagram illustrates the logical workflow for the proper handling and storage of this compound.
Caption: Logical workflow for the storage and handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
A-In-Depth Technical Guide to 5-Chloro-2-iodopyrimidine for Researchers and Drug Development Professionals
An essential building block for novel therapeutics, 5-Chloro-2-iodopyrimidine is a highly reactive and versatile heterocyclic compound. Its unique substitution pattern makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of its commercial availability, detailed synthesis and reaction protocols, and its application in targeting key signaling pathways in drug discovery.
Commercial Availability
This compound (CAS No. 874676-81-0) is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing researchers with the necessary information for procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | SYX00017 | Not specified | Inquire |
| Win-Win Chemical | 20740 | ≥98% | As required |
| Jalor-Chem Co., Ltd. | I03-0346, I03-0194 | Not specified | Inquire |
| ChemicalBook | Multiple listings | ≥97% to ≥99% | Grams to Kilograms |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the halogenation of a pyrimidine (B1678525) precursor. The following protocol is a detailed method for its preparation.
Materials and Equipment:
-
2,5-dichloropyrimidine
-
Hydroiodic acid (57 wt. % in H₂O)
-
Potassium carbonate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrimidine.
-
Addition of Reagent: Cool the flask in an ice bath and slowly add hydroiodic acid (57 wt. %) with continuous stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of potassium carbonate until the pH is basic.
-
Isolation: The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude product is washed with cold water and then dried under vacuum to yield this compound.
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond at the 2-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing a wide variety of aryl and heteroaryl substituents, which is a key step in the synthesis of many drug candidates.
General Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3]
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃)[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF)[1]
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, or toluene)[1]
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst and ligand (if required).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][4]
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or an aqueous solution to remove the base and inorganic byproducts.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-chloropyrimidine.
Targeting the EGFR Signaling Pathway
Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer, particularly the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6][7][8] Dysregulation of the EGFR pathway is a common driver of tumorigenesis.
Small molecule inhibitors, often synthesized using pyrimidine scaffolds derived from precursors like this compound, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[5] This leads to reduced cancer cell proliferation and survival.
This in-depth guide provides researchers and drug development professionals with the essential technical information on this compound, from its commercial acquisition to its synthetic application in the creation of targeted therapeutics. Its versatility as a chemical building block, coupled with the significance of the biological pathways targeted by its derivatives, underscores its importance in modern medicinal chemistry.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Pyrimidine (B1678525) derivatives are of paramount importance in medicinal chemistry, featuring as core scaffolds in a multitude of approved drugs.[2] The selective functionalization of dihalopyrimidines, such as 5-chloro-2-iodopyrimidine, offers a versatile platform for the synthesis of novel molecular entities with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of this compound with a focus on producing 2-aryl-5-chloropyrimidines, which are valuable intermediates in drug discovery.
The presence of two different halogen atoms on the pyrimidine ring allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[3] This inherent reactivity difference allows for the highly selective coupling at the 2-position (C-I bond) of this compound, leaving the 5-position (C-Cl bond) intact for subsequent transformations.
Reaction Principle and Selectivity
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
For this compound, the oxidative addition step is highly selective for the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-chlorine bond. This results in the preferential formation of 2-aryl-5-chloropyrimidines.
Data Presentation: Reaction Conditions for Suzuki Coupling of Halopyrimidines
The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of related dihalopyrimidines. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane (B91453)/H₂O | 100 (Microwave) | 2,4-Dichloropyrimidine | Good to Excellent | [4] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 5-Bromo-2-chloropyrimidine | 70-95 | [2] |
| Pd(OAc)₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 5-Bromo-2-chloropyrimidine | Good | [2] |
| PEPPSI-IPr (3) | - | K₂CO₃ | Benzene | 75 | 5-Bromo-2-chloropyrimidine | Good | [2] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | Diaryl bromide | ~80 | [5] |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or Toluene)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 240.4 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-chloropyrimidine.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[4]
Procedure:
-
Preparation: In a microwave reactor vial, combine this compound (0.5 mmol, 120.2 mg), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol, 207.3 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg, 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes.
-
Workup and Purification: After cooling, follow the workup and purification steps described in the general protocol.
Mandatory Visualizations
Catalytic Cycle for the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Chloro-2-iodopyrimidine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The introduction of an alkynyl group onto the pyrimidine ring via the Sonogashira coupling reaction is a powerful strategy for the synthesis of novel drug candidates.[1] Specifically, 2-alkynyl-5-chloropyrimidines are of significant interest in drug discovery as they serve as key intermediates in the synthesis of various therapeutic agents, including potent and selective kinase inhibitors.[1][2][3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[3][5] The Sonogashira coupling offers a versatile and efficient method for the formation of a carbon-carbon bond between the sp²-hybridized carbon of 5-chloro-2-iodopyrimidine and the sp-hybridized carbon of a terminal alkyne.[6][7][8]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes.
Reaction Principle and Selectivity
The Sonogashira coupling is a cross-coupling reaction catalyzed by palladium and copper complexes.[6][7][8] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the case of this compound, the reaction exhibits high selectivity for the iodo group at the 2-position over the chloro group at the 5-position. This is due to the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step to the palladium(0) catalyst.[9] The general order of reactivity for halogens in Sonogashira coupling is I > Br > Cl > F. This inherent selectivity allows for the targeted synthesis of 2-alkynyl-5-chloropyrimidines, leaving the chlorine atom available for subsequent downstream functionalization.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Sonogashira coupling of this compound is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and yields for the coupling of a closely related substrate, 2-benzyloxy-5-iodopyrimidine, with various terminal alkynes.[10] This data provides a strong indication of the expected outcomes for the target reaction.
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%)[10] |
| 1 | Phenylacetylene | 5-Chloro-2-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | ~92 |
| 2 | 4-Ethynyltoluene | 5-Chloro-2-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | ~90 |
| 3 | Propargyl alcohol | 3-(5-Chloropyrimidin-2-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | ~82 |
| 4 | But-3-yn-1-ol | 4-(5-Chloropyrimidin-2-yl)but-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | ~85 |
| 5 | Trimethylsilylacetylene | 5-Chloro-2-((trimethylsilyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3-5 | >90 |
Note: The yields presented are based on reactions with 2-benzyloxy-5-iodopyrimidine and are intended to be representative. Actual yields with this compound may vary and require optimization.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling at Room Temperature
This protocol is suitable for the coupling of this compound with a range of terminal alkynes under mild conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF (or DMF) and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-16 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-5-chloropyrimidine.
Protocol 2: Procedure for Sonogashira Coupling at Elevated Temperature
This protocol is recommended for less reactive terminal alkynes or when a faster reaction time is desired.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Diisopropylethylamine (DIPEA) or Et₃N (2.0-3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., DMF), the amine base, and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. The formation of palladium black indicates catalyst decomposition.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst.
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
Strictly Anaerobic Conditions: Rigorous degassing of all reagents and maintaining a positive pressure of inert gas is crucial to minimize this side reaction, which is promoted by oxygen.
-
Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol may be employed to avoid Glaser coupling.
-
-
Reaction Stalls:
-
If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may be beneficial.
-
Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere throughout.
-
References
- 1. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective functionalization of 5-chloro-2-iodopyrimidine via palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for chemoselective reactions at the 2-position of the pyrimidine (B1678525) ring, making this substrate a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to selectively introduce diverse substituents onto the pyrimidine ring is crucial for the development of new therapeutic agents. This compound is a versatile starting material that allows for sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed processes enables the selective introduction of aryl, alkynyl, and amino groups at the C-2 position. This document outlines the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the selective functionalization of this compound.
Chemoselectivity
The key to the successful application of this compound in cross-coupling reactions lies in the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective coupling at the 2-position under carefully controlled conditions, leaving the 5-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base proceeds selectively at the 2-position.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Na₂CO₃ solution (3 equivalents)
-
Toluene
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (10 mL) and ethanol (2 mL) to the flask, followed by the 2M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-chloropyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the selective alkynylation of this compound at the C-2 position.
Quantitative Data for Sonogashira Coupling
The following table presents typical reaction conditions and yields for the Sonogashira coupling of this compound with terminal alkynes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 88-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 10 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 6 | 90-99 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 65 | 12 | 80-90 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-2 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60°C and stir for 8 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloropyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. It can be employed for the selective amination of this compound at the C-2 position with a wide range of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 78-88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 82-92 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of this compound at the C-2 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a plug of celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloropyrimidine.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Notes and Protocols for 5-Chloro-2-iodopyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-iodopyrimidine as a versatile building block in medicinal chemistry. This key intermediate is instrumental in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) agonists. The differential reactivity of the chloro and iodo substituents allows for selective and sequential functionalization through various cross-coupling reactions, making it a valuable tool in the construction of complex molecular architectures.
Applications in Drug Discovery
This compound serves as a crucial scaffold for the development of therapeutic agents targeting a range of diseases. Its pyrimidine (B1678525) core is a common feature in many biologically active compounds.
GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) release and promoting the secretion of incretin (B1656795) hormones.[1] this compound has been utilized in the synthesis of potent GPR119 agonists, such as BMS-903452.[1][2]
BMS-903452 is a clinical candidate that has demonstrated efficacy in rodent models of diabetes.[1] The 5-chloropyrimidin-2-yl moiety is a key feature of this molecule, contributing to its high potency.[2]
Kinase Inhibitors for Oncology
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. By targeting specific kinases involved in cell signaling pathways, these inhibitors can effectively block cancer cell proliferation. While direct synthesis from this compound is not always explicitly detailed in all literature, the functionalization of the pyrimidine core through reactions common for this starting material is a key strategy in the synthesis of such inhibitors. For instance, pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors, can be synthesized from appropriately substituted pyrimidines.[3]
Quantitative Biological Activity Data
The following tables summarize the biological activity of representative compounds synthesized using pyrimidine scaffolds, highlighting the therapeutic potential of derivatives accessible from this compound.
Table 1: GPR119 Agonists
| Compound Name/ID | Chemical Class | Target | EC50 (nM) | Reference |
| BMS-903452 | Pyridone-Pyrimidine | GPR119 | 14 | [4] |
| AR231453 | Pyrimidine | GPR119 | 4.7 - 9 | [5] |
| APD597 | Pyrimidine | hGPR119 | 46 | [5][6] |
| APD668 | Pyrimidine | GPR119 | 2.7 | [5] |
| GSK1292263 | Pyridine | hGPR119 | ~126 | [5] |
Table 2: Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for antiproliferative activity) | IC50 (µM) (Antiproliferative) | Reference |
| Compound 13 | Aurora A | <200 (proliferation) | NCI-H446 (SCLC) | <0.2 | [7] |
| Compound 11b | BTK | 7.95 | - | - | [3] |
| Compound 12 | BTK | 4.2 | - | - | [3] |
| Compound 13 (from ref[3]) | BTK | 11.1 | B-cell cancer cell lines | low µM | [3] |
| Compound 72 | FAK | 27.4 | - | 0.126 | [8] |
| Compound 131 | Tubulin Polymerization | - | HepG2 (Liver Cancer) | 0.11 ± 0.02 | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of a key signaling pathway and generalized experimental workflows for common reactions involving this compound are provided below.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like BMS-903452 initiates a downstream signaling cascade that ultimately leads to improved glucose homeostasis.
Experimental Workflow: Suzuki-Miyaura Coupling
This workflow outlines the typical steps for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the pyrimidine ring.
Experimental Workflow: Sonogashira Coupling
This diagram illustrates the process for introducing an alkynyl group at the 2-position of the pyrimidine ring via a Sonogashira coupling.
Experimental Workflow: Buchwald-Hartwig Amination
This workflow details the steps for the palladium-catalyzed amination at the 2-position of the pyrimidine ring.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are based on established literature procedures and may require optimization for specific substrates.
Synthesis of BMS-903452 Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the final coupling step in the synthesis of the GPR119 agonist BMS-903452, where the 5-chloropyrimidine (B107214) moiety is introduced.[2]
Materials:
-
5-Chloro-4-((piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one hydrochloride (1.0 equiv)
-
This compound (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a solution of 5-Chloro-4-((piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one hydrochloride in anhydrous DMF, add DIPEA and stir the mixture at room temperature for 10 minutes under an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452).
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of halopyrimidines and can be applied to this compound for coupling at the more reactive 2-iodo position.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-chloropyrimidine.
General Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne at the 2-position.[8][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-chloropyrimidine.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound at the 2-position.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired 2-amino-5-chloropyrimidine derivative.
References
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-903452 | 1339944-47-6 | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Application of 5-Chloro-2-iodopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodopyrimidine is a versatile and highly valuable heterocyclic building block in the synthesis of a wide array of agrochemicals. Its utility stems from the differential reactivity of the two halogen substituents on the pyrimidine (B1678525) ring. The carbon-iodine bond at the 2-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the more robust carbon-chlorine bond at the 5-position. This chemoselectivity allows for the sequential and regioselective introduction of various substituents, enabling the construction of complex and diverse molecular architectures with potent fungicidal, herbicidal, and insecticidal activities.
The pyrimidine scaffold itself is a key pharmacophore in numerous commercial agrochemicals due to its ability to mimic natural purines and pyrimidines, thereby interacting with essential biological targets in pests and weeds. The strategic functionalization of the this compound core allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.
This document provides detailed application notes on the synthetic strategies employing this compound and protocols for the synthesis of representative agrochemical compounds.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in the sequential functionalization of the 2- and 5-positions. The general workflow involves an initial palladium-catalyzed cross-coupling reaction at the more reactive 2-position, followed by a subsequent transformation at the 5-position, which can be another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution (SNAr).
Caption: General synthetic workflow utilizing this compound.
Applications in Fungicide Synthesis
Pyrimidine derivatives are prominent in the development of fungicides, often targeting essential enzymes in fungal pathogens. The ability to introduce diverse aryl, heteroaryl, and alkynyl groups onto the pyrimidine core using this compound allows for the exploration of a vast chemical space to identify potent and selective antifungal agents.
Example: Synthesis of a Phenylpyrimidine Fungicide Candidate
This example outlines the synthesis of a hypothetical, yet representative, phenylpyrimidine fungicide candidate, demonstrating the sequential functionalization of this compound. The target molecule incorporates a substituted phenyl group at the 2-position, known to be important for antifungal activity, and an amino group at the 5-position, which can enhance binding to the target protein.
Table 1: Synthesis and Fungicidal Activity of Phenylpyrimidine Derivatives
| Compound ID | R Group | Yield (%) | EC50 (µg/mL) vs. Botrytis cinerea |
| F-1 | 4-Fluorophenyl | 85 | 1.2 |
| F-2 | 2,4-Difluorophenyl | 82 | 0.8 |
| F-3 | 4-Methoxyphenyl | 88 | 5.5 |
| F-4 | 3-Chlorophenyl | 79 | 2.1 |
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-aminopyrimidine (F-2)
Step 1: Suzuki Coupling to Synthesize 2-(2,4-Difluorophenyl)-5-chloropyrimidine
Caption: Suzuki coupling of this compound.
-
Materials:
-
This compound (1.0 eq)
-
2,4-Difluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 2,4-difluorophenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate gradient) to afford 2-(2,4-difluorophenyl)-5-chloropyrimidine.
-
Step 2: Nucleophilic Aromatic Substitution to Synthesize 2-(2,4-Difluorophenyl)-5-aminopyrimidine (F-2)
Caption: Nucleophilic substitution to form the final product.
-
Materials:
-
2-(2,4-Difluorophenyl)-5-chloropyrimidine (1.0 eq)
-
Aqueous ammonia (excess)
-
1,4-Dioxane
-
-
Procedure:
-
In a sealed pressure vessel, dissolve 2-(2,4-difluorophenyl)-5-chloropyrimidine in 1,4-dioxane.
-
Add a large excess of concentrated aqueous ammonia.
-
Seal the vessel and heat to 150 °C for 24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by recrystallization or column chromatography to yield 2-(2,4-difluorophenyl)-5-aminopyrimidine (F-2).
-
Applications in Herbicide Synthesis
The development of novel herbicides is crucial for modern agriculture. Pyrimidine-based herbicides often act by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS). The modular synthesis enabled by this compound allows for the creation of libraries of compounds for screening and optimization of herbicidal activity and crop selectivity.
Example: Synthesis of a Pyrimidine-based Herbicide Candidate via Sonogashira Coupling
This example describes the synthesis of a hypothetical herbicidal compound featuring an alkynyl substituent at the 2-position and a phenoxy group at the 5-position. The alkynyl moiety can introduce rigidity and specific interactions within the target enzyme's active site.
Table 2: Synthesis and Herbicidal Activity of Pyrimidine Derivatives
| Compound ID | R Group (Alkyne) | R' Group (Phenoxy) | Yield (%) | Pre-emergent Herbicidal Activity (% Inhibition of Amaranthus retroflexus) |
| H-1 | Trimethylsilylacetylene (B32187) | 4-Chlorophenoxy | 78 | 92 |
| H-2 | Phenylacetylene | 4-Chlorophenoxy | 81 | 85 |
| H-3 | Trimethylsilylacetylene | 2,4-Dichlorophenoxy | 75 | 98 |
| H-4 | Phenylacetylene | 2,4-Dichlorophenoxy | 79 | 91 |
Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-(2,4-dichlorophenoxy)pyrimidine (H-3)
Step 1: Sonogashira Coupling to Synthesize 2-((Trimethylsilyl)ethynyl)-5-chloropyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Trimethylsilylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq)
-
Copper(I) iodide (0.06 eq)
-
Triethylamine (2.0 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound in degassed THF, add triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the mixture.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate) to obtain 2-((trimethylsilyl)ethynyl)-5-chloropyrimidine.
-
Step 2: Nucleophilic Aromatic Substitution to Synthesize 2-((Trimethylsilyl)ethynyl)-5-(2,4-dichlorophenoxy)pyrimidine (H-3)
-
Materials:
-
2-((Trimethylsilyl)ethynyl)-5-chloropyrimidine (1.0 eq)
-
2,4-Dichlorophenol (B122985) (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2,4-dichlorophenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature.
-
Add a solution of 2-((trimethylsilyl)ethynyl)-5-chloropyrimidine in DMF to the mixture.
-
Heat the reaction to 100 °C and stir for 8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield 2-((trimethylsilyl)ethynyl)-5-(2,4-dichlorophenoxy)pyrimidine (H-3).
-
Signaling Pathways and Mode of Action
Many pyrimidine-based agrochemicals exert their effects by inhibiting specific enzymes. For instance, some fungicides inhibit enzymes involved in ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. Herbicides often target enzymes unique to plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO).
Caption: Simplified mode of action for a pyrimidine-based herbicide.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its unique reactivity profile allows for the strategic and controlled introduction of a wide range of functional groups, facilitating the development of potent and selective fungicides, herbicides, and insecticides. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this important synthetic intermediate in the ongoing quest for new and effective crop protection solutions.
Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines which are prevalent in pharmaceuticals and natural products.[1][3] The selective functionalization of dihalogenated heterocycles, such as 5-chloro-2-iodopyrimidine, is of particular interest in drug discovery for the construction of complex molecular architectures.
This application note provides a detailed protocol for the selective Buchwald-Hartwig amination of this compound. The significant difference in reactivity between the aryl-iodide and aryl-chloride bonds allows for a highly selective amination at the 2-position.[4] The general order of reactivity for aryl halides in this coupling is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] By carefully controlling the reaction conditions, the C-N bond formation can be directed to the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Reaction Principle and Selectivity
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5]
In the case of this compound, the oxidative addition of the C-I bond to the palladium catalyst is significantly faster than the oxidative addition of the C-Cl bond. This difference in reaction rates is the basis for the high regioselectivity of the amination at the 2-position.
Summary of Key Reaction Parameters
The successful and selective amination of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions for Buchwald-Hartwig amination reactions.
| Parameter | Typical Reagents/Conditions | Role in the Reaction |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. Pre-catalysts are often easier to handle and are activated in situ.[6] |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos, RuPhos), Josiphos ligands, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Stabilizes the palladium catalyst, promotes oxidative addition and reductive elimination, and influences the reaction's scope and efficiency. Sterically hindered ligands are often effective.[7] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | Facilitates the deprotonation of the amine, which is necessary for the formation of the palladium-amide complex prior to reductive elimination. The choice of base can impact functional group tolerance.[8] |
| Solvent | Toluene (B28343), Dioxane, THF (Tetrahydrofuran), t-BuOH (tert-Butanol) | Solubilizes the reactants and catalyst. The choice of solvent can affect the reaction rate and yield.[5] |
| Temperature | Room temperature to 110 °C | Influences the reaction rate. Milder conditions are often preferred to maintain selectivity and functional group tolerance.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the palladium catalyst from oxidation, which can lead to deactivation.[3] |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.
Detailed Experimental Protocol
This protocol is a general guideline for the selective amination of this compound with a primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired 2-amino-5-chloropyrimidine (B1294315) derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions for the versatile building block, 5-Chloro-2-iodopyrimidine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of multiple reaction sites that can be selectively functionalized. The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, allows for the introduction of vinyl groups at the C2-position of the pyrimidine (B1678525) ring, paving the way for the synthesis of a diverse range of novel compounds.
The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in this compound allows for selective olefination at the more reactive C2-position, leaving the C5-chloro substituent intact for subsequent transformations. This section summarizes typical reaction conditions and provides detailed experimental protocols for the Heck coupling of this compound with various alkenes.
Data Presentation: Summary of Heck Reaction Conditions
While specific examples for the Heck reaction of this compound are not abundantly documented in publicly available literature, successful conditions can be extrapolated from established protocols for similar electron-deficient heteroaryl iodides. The following table outlines a range of plausible and effective conditions for the Heck coupling of this compound with representative alkenes such as acrylates and styrenes. These conditions are based on general principles of the Heck reaction and are intended to serve as a starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acrylate (B77674) | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2-3) | DMF or MeCN | 80-100 | 12-24 | Good to Excellent |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ (1-3) | P(o-tol)₃ (2-6) | K₂CO₃ (2) | DMA or NMP | 100-120 | 16-24 | Good to Excellent |
| 3 | Styrene (B11656) | PdCl₂(PPh₃)₂ (3-5) | - | NaOAc (2.5) | DMF/H₂O (5:1) | 100-110 | 18-24 | Moderate to Good |
| 4 | Styrene | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | Cs₂CO₃ (2) | Dioxane | 100 | 12-18 | Good to Excellent |
Note: The yields are predicted based on typical outcomes for similar substrates and require experimental validation for this compound.
Experimental Protocols
The following are detailed, representative protocols for the Heck reaction of this compound with ethyl acrylate and styrene. These protocols are designed to be a starting point for laboratory execution.
Protocol 1: Heck Reaction of this compound with Ethyl Acrylate
This protocol describes a typical Heck reaction using palladium(II) acetate (B1210297) as the catalyst and triphenylphosphine (B44618) as the ligand.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and triphenylphosphine (0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to this compound).
-
Add triethylamine (2.5 equiv.) and ethyl acrylate (1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x V/2, where V is the volume of the organic layer) and brine (1 x V/2).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired (E)-ethyl 3-(5-chloropyrimidin-2-yl)acrylate.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol utilizes a common palladium catalyst and an inorganic base for the coupling with styrene.
Materials:
-
This compound
-
Styrene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of DMF and water (e.g., 5:1 v/v).
-
Add styrene (1.2 equiv.), sodium acetate (2.5 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.).
-
Flush the flask with an inert gas and maintain a positive pressure.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x V, where V is the initial volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes to hexanes/ethyl acetate) to yield (E)-5-chloro-2-styrylpyrimidine.
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for the Heck Reaction
Caption: Generalized workflow for the Heck reaction of this compound.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
Application Notes and Protocols: Selective Synthesis of Substituted Pyrimidines from 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a privileged heterocycle in drug design. 5-Chloro-2-iodopyrimidine is a versatile and valuable building block for the synthesis of complex pyrimidine derivatives. The presence of two different halogen atoms at electronically distinct positions (C2 and C5) allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions.
The differential reactivity of the carbon-halogen bonds is the key to this selectivity. In palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > Cl. This inherent reactivity difference enables the preferential reaction at the C2-I bond under milder conditions, leaving the C5-Cl bond intact for subsequent transformations. This application note provides detailed protocols for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to selectively functionalize this compound at the C2 position.
Chemoselectivity Considerations
Achieving high chemoselectivity is the primary objective when working with dihalogenated pyrimidines like this compound. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. By carefully controlling reaction conditions—such as catalyst, ligand, base, and temperature—chemoselective coupling at the C2 position can be achieved with high efficiency. Milder conditions typically favor reaction at the more labile C-I bond, providing 2-substituted-5-chloropyrimidines as key intermediates for further diversification.
Caption: Selective functionalization pathways for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various boronic acids or their esters. This reaction is fundamental for synthesizing 2-aryl or 2-heteroaryl pyrimidines.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/H₂O | 90 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2 eq) | Dioxane/H₂O | 100 | ~92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2 eq) | Toluene | 100 | ~89 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2 eq) | Dioxane | 110 | ~91 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297), Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add sodium carbonate to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-aryl-5-chloropyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C2 position of this compound and a terminal alkyne, providing access to 2-alkynylpyrimidine derivatives, which are valuable precursors in drug discovery.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5 eq) | THF | 60 | ~94 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 25 (RT) | ~96 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 80 | ~88 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (2.5) | CuI (5) | Et₃N (3 eq) | Dioxane | 70 | ~90 |
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the selective coupling of a terminal alkyne at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv, degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas. Repeat three times.
-
Add anhydrous, degassed THF, followed by degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitor by TLC or LC-MS, typically 2-6 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-5-chloropyrimidine.
Application Notes and Protocols: 5-Chloro-2-iodopyrimidine in the Synthesis of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Chloro-2-iodopyrimidine as a key building block in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists. This document details the role of GPR119 in metabolic diseases, presents quantitative data on agonist potency, and offers detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR that is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract. As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade offers a dual mechanism for improving glucose homeostasis:
-
Direct stimulation of glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells.
-
Promotion of incretin (B1656795) hormone release , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which in turn enhances insulin secretion.
This dual action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. The development of small molecule agonists for GPR119 has been a significant focus of research, with this compound serving as a versatile scaffold for the synthesis of numerous potent compounds.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Data Presentation: In Vitro Potency of GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of a selection of synthetic GPR119 agonists, including those synthesized using pyrimidine-based scaffolds. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| BMS-903452 | Pyridone-pyrimidine | 14 | [1] |
| AR231453 | Pyrimidine (B1678525) | 4.7 - 9 | [2] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [2] |
| APD668 | Pyrimidine | 2.7 | [2] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [2] |
| MBX-2982 | Pyrimidine | - | [2] |
| PSN632408 | Pyrimidine | 7900 | [2] |
| Compound 15a | Pyrimido[5,4-d]pyrimidine (B1612823) | 2.2 | [3] |
| Compound 21e | Pyrimido[5,4-d]pyrimidine | 8.1 | [3] |
| Compound 28 | Benzyloxy-pyrimidine | 8.7 (human), 1.7 (mouse) | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridone-Pyrimidine GPR119 Agonist (BMS-903452)
This protocol describes the synthesis of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), a clinical candidate targeting GPR119.[1] The final step of this synthesis utilizes this compound.
Step 1: Synthesis of Intermediate 45 (1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-hydroxypiperidine hydrochloride)
The synthesis of this intermediate involves a multi-step process starting from the coupling of gimeracil (B1684388) with a protected 4-hydroxypiperidine, followed by reaction with 1,2-difluoro-4-methylsulfonylbenzene and subsequent deprotection.
Step 2: Coupling of Intermediate 45 with this compound
-
Materials:
-
Intermediate 45 (1-(2-fluoro-4-(methylsulfonyl)phenyl)-4-hydroxypiperidine hydrochloride)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of intermediate 45 in dimethylformamide (DMF), add diisopropylethylamine (DIPEA).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final compound, BMS-903452.
-
General Synthetic Strategies using this compound
This compound is a versatile building block for the synthesis of GPR119 agonists due to the differential reactivity of its two halogen substituents. The iodine at the 2-position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the 5-position. This allows for sequential functionalization of the pyrimidine ring.
1. Nucleophilic Aromatic Substitution (SNAr)
The 2-iodo group can be readily displaced by various nucleophiles, such as amines (e.g., piperidine (B6355638) derivatives), to form a C-N bond. This is a common strategy for introducing a key structural motif found in many GPR119 agonists.
2. Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki Coupling: The 2-iodo position can be coupled with a variety of boronic acids or esters to form a C-C bond.[5]
-
Negishi Coupling: This reaction allows for the formation of C-C bonds by coupling with organozinc reagents.[4]
-
Buchwald-Hartwig Amination: This method can be used to form C-N bonds with a wide range of amines.
The less reactive 5-chloro position can be functionalized in a subsequent step, often requiring more forcing reaction conditions.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of GPR119 agonists starting from this compound.
In Vivo Efficacy of a Representative GPR119 Agonist
BMS-903452 demonstrated significant efficacy in in vivo rodent models of diabetes. In an oral glucose tolerance test (oGTT) in mice, the compound was orally dosed once daily (0.3, 3, and 30 mg/kg) one hour before a glucose challenge. A dose-dependent reduction in blood glucose was observed, with statistically significant reductions at 3 and 30 mg/kg. The total glucose AUC (Area Under the Curve) reductions were 32% and 38%, respectively.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potent and selective GPR119 agonists. Its differential reactivity allows for controlled, sequential functionalization, enabling the construction of complex molecular architectures with desirable pharmacological properties. The experimental protocols and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting GPR119 for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds, including approved pharmaceuticals and agrochemicals. The strategic functionalization of pyrimidine rings is therefore of paramount importance in the discovery and development of novel chemical entities. 5-Chloro-2-iodopyrimidine is a valuable and versatile building block for the synthesis of 2,5-disubstituted pyrimidines. The presence of two different halogen atoms at electronically distinct positions allows for highly regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions.
These application notes provide a detailed overview and experimental protocols for the regioselective functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and data presented are based on established methodologies for analogous dihalopyrimidines and the fundamental principles of cross-coupling chemistry.
Principle of Regioselectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is dictated by the relative bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond. Consequently, the oxidative addition of a Palladium(0) catalyst to the C-I bond at the 2-position is kinetically favored over the oxidative addition to the C-Cl bond at the 5-position. This inherent reactivity difference allows for the selective functionalization at the C-2 position, leaving the C-5 chloro substituent intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloropyrimidines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. The reaction proceeds with high regioselectivity at the C-2 position.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions with similar substrates.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-100 | 4-12 | 75-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343) | 90-110 | 6-16 | 80-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 60-80 | 8-24 | 85-99 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloropyrimidines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is highly regioselective for the C-2 position and provides a straightforward route to 2-alkynyl-5-chloropyrimidines.
Quantitative Data for Sonogashira Coupling
The following table presents typical reaction conditions and expected yields for the Sonogashira coupling of this compound with terminal alkynes, extrapolated from similar transformations.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | 2-8 | 70-95 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT - 60 | 3-12 | 75-98 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 50-80 | 4-16 | 80-99 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous THF or DMF
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or i-Pr₂NH).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloropyrimidines
The Buchwald-Hartwig amination is a powerful method for the regioselective formation of C-N bonds at the C-2 position of this compound with a wide range of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound, based on data from analogous aryl halides.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 6-18 | 70-90 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 90-110 | 8-24 | 75-95 |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | t-BuOH | 80-100 | 6-20 | 80-98 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv)
-
Xantphos or other suitable phosphine (B1218219) ligand (0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to a Schlenk tube.
-
Add the palladium precursor and the phosphine ligand.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 100 °C).
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are recommended.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound serves as an excellent substrate for regioselective functionalization at the C-2 position via palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols outlined in these application notes provide a robust starting point for the synthesis of a diverse array of 2-substituted-5-chloropyrimidines, which are valuable intermediates in drug discovery and materials science. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for Monitoring Reactions of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for monitoring the chemical reactions of 5-Chloro-2-iodopyrimidine. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics. The following sections detail the application of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the qualitative and quantitative analysis of reactions involving this compound.
Chemoselectivity Considerations
This compound possesses two distinct electrophilic sites: an iodo substituent at the 2-position and a chloro substituent at the 5-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] This indicates that the C-I bond at the 2-position is significantly more susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective functionalization at the C2 position under carefully controlled conditions.
Analytical Methods for Reaction Monitoring
A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on factors such as the reaction conditions, the chemical properties of the reactants and products, and the type of information required (e.g., qualitative, quantitative, real-time).
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantitative analysis of reaction mixtures. It allows for the separation and quantification of starting materials, intermediates, and products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it ideal for identifying and quantifying components in a reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for both offline and in-situ reaction monitoring.[3] It is a non-destructive technique that allows for the direct observation of changes in the molecular structure of reactants and products over time.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing molecular weight information to confirm the identity of products and byproducts.
Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is ideal for monitoring the consumption of this compound and the formation of the desired product in cross-coupling reactions. By comparing the peak areas of the starting material and product over time, the reaction conversion can be accurately determined.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of pyrimidine (B1678525) derivatives.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is generally effective. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water, with 0.1% formic acid or trifluoroacetic acid added to improve peak shape.
-
Flow Rate: A standard flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 254 nm is suitable for pyrimidine-containing compounds.[2]
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or the mobile phase) to stop the reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]
-
Data Presentation:
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | X | 0 | 0 |
| 30 | Y | Z | Calculated |
| 60 | A | B | Calculated |
| 120 | C | D | Calculated |
Note: The retention times of this compound and the product will need to be determined by injecting pure standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is particularly useful for identifying and quantifying volatile byproducts and for confirming the molecular weight of the desired product. Given that this compound is a solid with a relatively low volatility, derivatization may be necessary for efficient analysis, or this method may be more suitable for more volatile derivatives.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used for the separation of halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the residue in a small volume of a volatile solvent for injection.
-
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | To be determined | 240, 205, 113 |
| Product | To be determined | To be determined |
| Byproduct(s) | To be determined | To be determined |
Note: The mass spectrum of this compound can be found in spectral databases like PubChem (CID 1714223).[5] The fragmentation pattern will show characteristic isotopic patterns for chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time kinetic and mechanistic data without the need for sample workup.[4] It allows for the unambiguous identification of reactants, intermediates, and products.
Experimental Protocol (In-situ Monitoring):
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for reaction monitoring.
-
Sample Preparation:
-
The reaction is set up directly in an NMR tube using deuterated solvents.
-
Alternatively, a flow-NMR setup can be used where the reaction mixture is continuously circulated through the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic peaks for this compound and the product(s).
-
Integrate the signals of the starting material and product to determine their relative concentrations over time.
-
Data Presentation:
| Time (min) | Integral of this compound Signal | Integral of Product Signal | Molar Ratio (Product/Starting Material) |
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.75 | 0.25 | 0.33 |
| 30 | 0.50 | 0.50 | 1.00 |
| 60 | 0.25 | 0.75 | 3.00 |
Visualization of Experimental Workflows and Reaction Mechanisms
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Due to the higher reactivity of the C-I bond, the reaction is expected to occur selectively at the 2-position of this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is expected to be selective for the C2 position.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, again with expected selectivity for the C2 position of this compound.
Caption: General workflow for a Sonogashira coupling reaction.
Caption: Catalytic cycles for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immobilized Sonogashira catalyst systems: new insights by multinuclear HRMAS NMR studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. New mechanistic insights regarding Pd/Cu catalysts for the Sonogashira reaction: HRMAS NMR studies of silica-immobilized systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 1714223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products Derived from 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of compounds synthesized from 5-Chloro-2-iodopyrimidine. This versatile building block is frequently employed in the synthesis of highly substituted pyrimidine (B1678525) derivatives, which are scaffolds of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined below focus on common purification techniques such as recrystallization and column chromatography, which are essential for obtaining high-purity compounds required for downstream applications, including biological screening and drug development.
Introduction
This compound offers two distinct reaction sites for cross-coupling reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization, typically through palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The purification of the resulting mono-substituted pyrimidines is a critical step to remove unreacted starting materials, catalysts, ligands, and by-products. The choice of purification method depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.
Purification Techniques
Two of the most common and effective techniques for the purification of products derived from this compound are recrystallization for solid compounds and column chromatography for both solids and oils.
Recrystallization
Recrystallization is a powerful and economical method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
-
Solvent Selection: Choose an appropriate solvent or solvent system. Common choices for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate/hexanes, and dioxane.
-
Dissolution: In an Erlenmeyer flask, add the crude solid product and a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The mixture is then boiled for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally leads to the formation of larger, purer crystals. The process can be aided by placing the flask in an ice bath after it has reached room temperature to maximize the yield.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
Flash column chromatography is a widely used preparative technique for the separation and purification of organic compounds. It utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent), which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen). The components of the mixture will travel down the column at different rates depending on their polarity and interaction with the stationary phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Application Examples and Quantitative Data
While specific quantitative data for the purification of every derivative of this compound is extensive, the following tables provide representative data for common reactions and purification methods applied to analogous halo-pyrimidines. These examples serve as a practical guide for researchers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For this compound, the reaction is expected to occur selectively at the 2-position.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Halo-pyrimidines
| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75-90 | Column Chromatography (Hexane/Ethyl Acetate) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 71 | Column Chromatography[1] |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Toluene/H₂O | 55 | 12 | 65 | Preparative TLC (Hexane/Ethyl Acetate)[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. With this compound, amination is expected to occur selectively at the 2-position.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Halo-pyrimidines
| Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 | Column Chromatography (Hexane/Ethyl Acetate)[3] |
| 2-Chloropyrimidine | Substituted Amine | - | - | Et₃N | Propanol | 120-140 (MW) | 0.25-0.5 | 54-78 | Extraction and Precipitation[4] |
| (Hetero)aryl Chlorides | Secondary Amines | Pd(OAc)₂ | RuPhos | - | Solvent-free | - | - | 50-99 | Column Chromatography[2] |
Experimental Workflows and Signaling Pathways
To illustrate the application of these purification techniques in a drug discovery context, the following diagrams depict a multi-step synthesis of a hypothetical kinase inhibitor starting from this compound and the general catalytic cycles for the key reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Chloro-2-iodopyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines a laboratory-scale synthesis and provides critical considerations and detailed protocols for scaling up the process to an industrial scale.
Introduction
This compound is a halogenated pyrimidine (B1678525) derivative widely used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[1] The efficient and scalable synthesis of this intermediate is crucial for the cost-effective development of new therapeutics and agrochemicals. This document details a robust synthetic route starting from 2,5-dichloropyrimidine (B52856) and hydroiodic acid, with a focus on the practical aspects of scaling the synthesis from the laboratory to production levels.
Synthetic Pathway
The synthesis of this compound is achieved through a halogen exchange reaction where one of the chloro groups of 2,5-dichloropyrimidine is selectively replaced by an iodo group using hydroiodic acid.
Reaction Scheme:
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative Protocol)
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
-
2,5-Dichloropyrimidine
-
Hydroiodic acid (57 wt. % in water)
-
Potassium carbonate
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge a 250 mL three-neck round-bottom flask with 57% hydroiodic acid (48 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add 2,5-dichloropyrimidine (6 g, 0.040 mol) to the stirred hydroiodic acid over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the resulting yellow suspension at 0-5 °C for 4 hours.
-
Carefully quench the reaction by slowly adding a pre-cooled (0 °C) solution of potassium carbonate (32 g in 60 mL of deionized water) until the pH of the mixture is approximately 7-8. The addition is exothermic and will cause gas evolution, so it must be done slowly to control foaming.
-
Collect the resulting pale yellow solid by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | |
| 2,5-Dichloropyrimidine | 6.0 g (0.040 mol) |
| Hydroiodic Acid (57%) | 48 mL |
| Product | |
| This compound | ~8.2 g |
| Yield | ~85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Scale-up Synthesis Protocol
Scaling up the synthesis of this compound requires careful consideration of heat management, mass transfer, and safety. This protocol is designed for a multi-kilogram scale production in a suitable reactor.
Equipment:
-
Glass-lined or Hastelloy reactor (e.g., 100 L) with overhead stirring, temperature control unit (heating/cooling jacket), and a port for controlled reagent addition.
-
Scrubber system for acid vapors.
-
Centrifuge or filter press for solid-liquid separation.
-
Industrial vacuum oven.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 57% hydroiodic acid (e.g., 48 L).
-
Cooling: Cool the hydroiodic acid to 0-5 °C using the reactor's cooling jacket.
-
Controlled Addition of Starting Material: Add 2,5-dichloropyrimidine (e.g., 6 kg) portion-wise or via a screw feeder over a period of 2-3 hours. The addition rate should be carefully controlled to maintain the internal temperature between 0-5 °C. The reaction is exothermic, and poor temperature control can lead to side product formation.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by taking samples for in-process analysis (e.g., HPLC) to ensure the complete consumption of the starting material.
-
Quenching and Neutralization: Prepare a solution of potassium carbonate (e.g., 32 kg in 60 L of deionized water) in a separate vessel and cool it to 0-5 °C. Slowly pump the potassium carbonate solution into the reactor containing the reaction mixture. The addition rate must be carefully controlled to manage the exothermic neutralization and the evolution of carbon dioxide. The final pH should be between 7 and 8.
-
Product Isolation: Isolate the precipitated solid using a centrifuge or filter press.
-
Washing: Wash the product cake with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until the moisture content is below 0.5%.
Quantitative Data Summary for Scale-up:
| Parameter | Laboratory Scale (Illustrative) | Pilot Scale (Projected) |
| Batch Size | ||
| 2,5-Dichloropyrimidine | 6 g | 6 kg |
| Hydroiodic Acid (57%) | 48 mL | 48 L |
| Reaction Conditions | ||
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 4 hours | 4-6 hours |
| Product Output | ||
| Expected Yield | ~8.2 g (~85%) | ~8.2 kg (~85%) |
| Purity (HPLC) | >98% | >98% |
Purification
For applications requiring higher purity, the crude this compound can be further purified by recrystallization.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of heptane (B126788) and ethyl acetate).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
Safety and Handling
Hazard Identification:
-
2,5-Dichloropyrimidine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Hydroiodic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
This compound: Acute oral toxicity.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.
-
When handling large quantities, a face shield and appropriate respiratory protection should be used.
Handling and Storage:
-
All operations should be performed in a well-ventilated fume hood or a controlled reactor system.
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualization of Workflow
The following diagram illustrates the overall workflow for the synthesis and scale-up of this compound.
Caption: Workflow for the synthesis and scale-up of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Chloro-2-iodopyrimidine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 5-chloro-2-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a Suzuki coupling?
A1: The 2-iodo position is significantly more reactive than the 5-chloro position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1][2][3] This difference in reactivity allows for selective mono-arylation at the C-2 position by carefully controlling the reaction conditions. Coupling at the less reactive C-5 chloro position would require more forcing conditions, such as higher temperatures and a more active catalyst system.[4]
Q2: Why is my Suzuki reaction with a pyrimidine (B1678525) substrate giving a low yield?
A2: Low yields with pyrimidine substrates can stem from several factors. The electron-deficient nature of the pyrimidine ring can influence the reaction rate.[5] More critically, the pyridine-like nitrogen atom can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[6] To mitigate this, the use of bulky, electron-rich phosphine (B1218219) ligands is often recommended to shield the palladium center.[6][7]
Q3: Should I be concerned about protodeboronation with my boronic acid?
A3: Yes, protodeboronation, the cleavage of the C-B bond where the boronic acid group is replaced by a hydrogen atom, is a common side reaction that lowers yield.[6][8] This is particularly an issue with electron-deficient aryl boronic acids and can be accelerated by aqueous bases and higher temperatures.[5][6] Using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can help prevent this side reaction.[6]
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: Absolutely. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[9] Oxygen can lead to the oxidation of phosphine ligands and the palladium catalyst, causing deactivation.[6] It also promotes the undesirable homocoupling of the boronic acid, which forms biaryl byproducts and consumes the coupling partner.[6][8] Thoroughly degassing all solvents is a crucial step for achieving high yields and reproducibility.[6][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: Palladium source may be old or deactivated. Pd(0) active species is not forming efficiently from Pd(II) precatalyst.[11] 2. Ineffective Ligand: Ligand may be oxidized or inappropriate for the substrate. 3. Insufficient Base Strength: Base may not be strong enough to facilitate the transmetalation step.[6] 4. Low Temperature: Reaction may be too slow at the current temperature. | 1. Catalyst/Ligand System: • Use a fresh palladium source. Consider pre-catalysts like Pd(dppf)Cl₂ or those with Buchwald ligands (e.g., XPhos, SPhos) which are often more robust.[1][11][12] • Switch to a more electron-rich and bulky ligand to accelerate oxidative addition and shield the catalyst.[7][13] 2. Base: • Screen stronger bases. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃, especially for less reactive substrates.[6][14] 3. Temperature: • Cautiously increase the temperature in 10-20 °C increments. Microwave irradiation can also significantly shorten reaction times and improve yields.[15][16] |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[6] 2. Protodeboronation: Boronic acid is unstable under the reaction conditions (see FAQ 3).[5][6] 3. Dehalogenation (Hydrodehalogenation): The aryl-palladium intermediate reacts with a hydride source (e.g., from solvent or base impurities) instead of the boronic acid.[8][14] | 1. Minimize Homocoupling: • Ensure all solvents and the reaction vessel are rigorously degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[1][10] Maintain a positive inert gas pressure. 2. Prevent Protodeboronation: • Use a boronic ester (e.g., pinacol ester) instead of the acid.[6] • Use a non-aqueous base like KF or ensure the base is anhydrous.[17] • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[6] 3. Reduce Dehalogenation: • Use purified, anhydrous solvents. • Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[14] |
| Reaction Stalls / Does Not Go to Completion | 1. Poor Solubility: Starting materials or intermediates are not fully dissolved in the solvent system.[17] 2. Catalyst Deactivation: Pyrimidine nitrogen is poisoning the catalyst over the course of the reaction.[6] 3. Insufficient Reagent: The boronic acid may have degraded over the reaction time. | 1. Solvent System: • Try a different solvent or solvent mixture. Common choices include 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, or DMF.[10][14][15] Ensure the chosen solvent can dissolve both the organic substrates and the inorganic base. 2. Catalyst/Ligand: • Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). • Use a more robust ligand system (e.g., Buchwald-type ligands) that is less susceptible to deactivation.[12] 3. Reagents: • Add a second portion of the boronic acid and/or catalyst midway through the reaction.[16] |
Recommended Starting Conditions for Selective C-2 Coupling
The following table provides reliable starting points for optimizing the selective Suzuki coupling at the C-2 iodo position of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a classic, effective catalyst for couplings with aryl iodides.[5][16] Pd(dppf)Cl₂ is often more robust and highly effective for heteroaromatic substrates, providing better stability and yields.[1][15] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf (comes with catalyst) | For the highly reactive C-I bond, standard phosphine ligands are often sufficient. More advanced Buchwald ligands (e.g., XPhos) can be screened if yields are low.[16] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and cost-effective base.[10] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial in preventing side reactions and promoting the transmetalation step.[14][16] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) or DMF | A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[10][15] Solvents must be thoroughly degassed before use.[6] |
| Temperature | 75-100 °C | The C-I bond is reactive enough to couple at moderate temperatures.[10][15] Start around 80-90 °C and adjust as needed based on reaction monitoring. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.[6] |
Visualized Guides
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for failed reactions.
General Experimental Protocol
Note: This is a generalized starting protocol. Optimization for specific boronic acids is essential. All operations should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere.
-
Reaction Setup:
-
Degassing:
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]
-
-
Solvent Addition:
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and, if separate, the ligand to the reaction mixture.[1] Some protocols add the catalyst as a solid with the initial reagents.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[16]
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica (B1680970) gel to isolate the desired product.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. google.com [google.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Sonogashira Coupling of 5-Chloro-2-iodopyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with 5-Chloro-2-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling of this compound?
The Sonogashira coupling is expected to be highly selective at the C2 position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This is due to the difference in the carbon-halogen bond strength, making the oxidative addition of the palladium catalyst to the carbon-iodine bond significantly more favorable than to the carbon-chlorine bond.
Q2: What are the most common side reactions observed in the Sonogashira coupling of this compound?
The primary side reactions to be aware of are:
-
Glaser Coupling (Homocoupling): This is the dimerization of the terminal alkyne, which can be promoted by the copper(I) co-catalyst in the presence of oxygen. It is crucial to maintain an inert atmosphere to minimize this side reaction.
-
Dehalogenation: Reduction of the aryl halide starting material can occur, where the halogen atom is replaced by a hydrogen atom. This can be influenced by the reaction temperature and the specific catalytic system used.[2]
-
Reaction at the Chloro Position: While less likely, under harsh reaction conditions (e.g., prolonged heating at high temperatures), coupling at the C5-chloro position might be observed, leading to di-substituted products or a mixture of regioisomers.
Q3: My reaction is not proceeding, or the yield is very low. What are the initial troubleshooting steps?
When a Sonogashira reaction fails or gives low yields, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide are fresh and active. Palladium(II) pre-catalysts like Pd(PPh₃)₂Cl₂ need to be reduced in situ to the active Pd(0) species.[3]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote Glaser coupling. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Purity of Reagents: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and anhydrous.
-
Base: An appropriate amine base, such as triethylamine (B128534) or diisopropylamine (B44863), is required to deprotonate the alkyne.[4] Ensure the base is dry and used in sufficient excess.
Q4: I am observing a significant amount of the homocoupled alkyne (Glaser product). How can I minimize this?
To reduce Glaser coupling:
-
Strictly Anaerobic Conditions: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Q5: What is the black precipitate forming in my reaction?
The formation of a black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst. This can be caused by:
-
Oxygen in the reaction.
-
High reaction temperatures.
-
Certain solvents (anecdotally, THF can sometimes promote its formation).
Using fresh, high-purity reagents and maintaining a strictly inert atmosphere can help prevent catalyst decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use fresh Pd and CuI catalysts. |
| Insufficiently inert atmosphere | Degas solvent and reagents thoroughly; ensure a good inert gas seal. | |
| Impure reagents/solvents | Purify starting materials and use anhydrous, high-purity solvents. | |
| Inappropriate base | Use a dry, suitable amine base like triethylamine or diisopropylamine in excess. | |
| Significant Homocoupling (Glaser Product) | Presence of oxygen | Improve degassing and inert atmosphere techniques. |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free protocol. | |
| High alkyne concentration | Add the alkyne slowly to the reaction mixture. | |
| Formation of Palladium Black | Catalyst decomposition due to oxygen | Ensure a strictly anaerobic environment. |
| Reaction temperature is too high | Optimize the reaction temperature; some couplings can proceed at room temperature. | |
| Dehalogenation of Starting Material | High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. |
| Certain catalyst/ligand combinations | Screen different palladium catalysts and ligands. |
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for Sonogashira coupling with halo-pyrimidines. Note that optimization for this compound may be required.
| Parameter | Condition A (Standard Cu-catalyzed) | Condition B (Copper-Free) | Yield of 2-alkynyl-5-chloropyrimidine (Expected) |
| Pd Catalyst (mol%) | Pd(PPh₃)₂Cl₂ (2-5%) | Pd(PPh₃)₄ (5%) | Good to Excellent |
| Cu Co-catalyst (mol%) | CuI (3-10%) | None | Good to Excellent |
| Base | Triethylamine (2-3 eq.) | Diisopropylamine (2-3 eq.) | |
| Solvent | THF, DMF, or 1,4-Dioxane (anhydrous, degassed) | Toluene or DMF (anhydrous, degassed) | |
| Temperature | Room Temperature to 60 °C | 50 - 80 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This is a general procedure and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
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Copper(I) iodide (CuI, 3-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous amine base (e.g., triethylamine, 2-3 eq.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Sonogashira Catalytic Cycle and Side Reactions
Caption: Catalytic cycle of the Sonogashira coupling and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Sonogashira coupling.
References
Technical Support Center: 5-Chloro-2-iodopyrimidine Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 5-Chloro-2-iodopyrimidine. The primary focus is on preventing the formation of homocoupling byproducts and optimizing reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple with each other. In the context of this compound reactions, this can manifest in two primary ways:
-
Organoboron Reagent Homocoupling (in Suzuki-Miyaura reactions): Two molecules of the boronic acid or ester reagent couple to form a symmetrical biaryl compound. This is often promoted by the presence of oxygen and Palladium(II) species.[1][2]
-
Alkyne Homocoupling (in Sonogashira reactions): Also known as Glaser coupling, this is the oxidative dimerization of the terminal alkyne to form a symmetric diyne. This side reaction is primarily caused by the copper(I) co-catalyst in the presence of oxygen.
-
Aryl Halide Homocoupling (in Ullmann-type reactions): Two molecules of this compound can couple to form a bipyrimidine. This is more common under Ullmann conditions which utilize copper catalysts at elevated temperatures.[3]
This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.[1]
Q2: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[4] Therefore, the iodine atom at the C2 position of this compound is significantly more reactive than the chlorine atom at the C5 position. This allows for selective cross-coupling at the C2 position while leaving the C5-chloro group available for subsequent transformations. The electron-deficient nature of the pyrimidine (B1678525) ring further activates the C-I bond towards oxidative addition.[5]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and the accompanying ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[1] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species, a process that can itself generate homocoupled byproducts.[6] If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate (B1220265) can be beneficial.[7]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig research groups, are highly effective at suppressing homocoupling.[6][8] These ligands promote the desired reductive elimination step of the catalytic cycle, which is often faster than the competing pathways leading to homocoupling.[9]
Q4: What is the role of the base in preventing homocoupling?
A4: The choice of base can significantly influence the rates of the desired cross-coupling versus side reactions. A carefully selected base will facilitate the transmetalation step without promoting degradation of the starting materials or the catalyst.[6] For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The optimal base is often substrate-dependent and may require screening.
Q5: How can I prevent alkyne homocoupling in Sonogashira reactions with this compound?
A5: The most effective way to prevent Glaser coupling is to run the reaction under strictly anaerobic (oxygen-free) conditions and to consider using a copper-free Sonogashira protocol.[10] Rigorous degassing of solvents and reagents is crucial.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Action | Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1][6] | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[2] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a mild reducing agent such as potassium formate when using a Pd(II) precatalyst.[1][7] | This minimizes the concentration of Pd(II) available to catalyze the homocoupling of the boronic acid.[6] |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[6] | These ligands accelerate the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.[9] |
| Suboptimal Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[1] | The base and solvent can significantly affect the rate of transmetalation and the stability of the catalytic species. |
Issue 2: Significant Alkyne Dimerization (Glaser Coupling) in Sonogashira Reaction
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and solvents and maintaining an inert atmosphere.[10] | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. |
| Copper(I) Co-catalyst | Reduce the amount of the copper(I) salt to the minimum effective concentration or switch to a copper-free Sonogashira protocol.[10] | The copper acetylide is a key intermediate in the Glaser coupling pathway. |
| High Reaction Temperature | Optimize the reaction temperature. While some aryl halides require heating, excessively high temperatures can lead to catalyst decomposition and increased side products. | Finding the optimal temperature can favor the desired cross-coupling over side reactions. |
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Halopyrimidines
| Catalyst/Ligand System | Substrate | Yield (%) | Comments | Reference |
| Pd(OAc)₂ / SPhos | Electron-deficient aryl chlorides | High | Bulky, electron-rich ligand promotes efficient coupling. | [6] |
| Pd(dppf)Cl₂ | 5-Bromo-2-chloropyrimidine | Good | Effective for a range of aryl and heteroaryl couplings. | [11] |
| Pd(PPh₃)₄ | 5-Bromo-2-chloropyrimidine | Moderate to Good | A common and versatile catalyst, but may require optimization. | [11] |
| PEPPSI-IPr | 5-Bromo-2-chloropyrimidine | Good | N-heterocyclic carbene (NHC) ligand-based catalyst. | [11] |
Table 2: Conditions for Sonogashira Coupling of Halopyrimidines
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 60 | Varies | [12] |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 80 | Good | [13] |
| Pd₂(dba)₃ / XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser homocoupling.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 1,4-Dioxane). Then, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 100 °C) and monitor for completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Catalytic cycles for Suzuki coupling vs. homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-iodopyrimidine
Welcome to the technical support center for chemists working with 5-Chloro-2-iodopyrimidine. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: I am performing a cross-coupling reaction on this compound. At which position should I expect the reaction to occur?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1] For this compound, the C-I bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. Therefore, under standard conditions, you should expect selective functionalization at the C2 position.
Q2: How can I favor the reaction at the C2-iodo position in a Suzuki-Miyaura coupling?
A2: To achieve high selectivity for the C2 position, it is crucial to use mild reaction conditions that are sufficient to activate the C-I bond without promoting the reaction at the C-Cl bond. This typically involves using a standard palladium catalyst like Pd(PPh₃)₄ and carefully controlling the reaction temperature and time.[1]
Q3: Is it possible to achieve a reaction at the C5-chloro position?
A3: Yes, it is possible, but it typically requires a two-step approach. First, the more reactive C2-iodo position is functionalized. Then, a more robust catalyst system and harsher reaction conditions, such as higher temperatures, may be employed to react at the C5-chloro position.[1]
Q4: I am observing low yields in my Sonogashira coupling. What are the potential causes?
A4: Low yields in Sonogashira couplings can be due to several factors. Common issues include catalyst deactivation, incomplete reaction, or homocoupling of the alkyne. Ensure that your reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Screening different bases and adjusting the catalyst-to-copper co-catalyst ratio can also improve the yield.[2]
Q5: What are the key factors influencing regioselectivity in Buchwald-Hartwig amination of this compound?
A5: Similar to other cross-coupling reactions, the inherent reactivity of the C-I bond over the C-Cl bond is the primary factor. To ensure high regioselectivity for the C2 position, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are often effective. The choice of a non-nucleophilic base is also important to prevent side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 40-60 °C) and monitor the reaction progress.[2] |
| Overly Active Catalyst/Ligand System | Switch to a less reactive palladium catalyst or a more sterically hindered ligand to better differentiate between the C-I and C-Cl bonds.[2] |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent reaction at the chloro position.[2] |
| Excess of Coupling Partner | Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the boronic acid, alkyne, or amine. |
Issue 2: Low Yield in a Regioselective Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Gradually increase the reaction temperature or time while monitoring for the formation of side products. Consider a more active catalyst system if milder conditions are ineffective.[2] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent is crucial.[2] |
| Poor Choice of Base | Screen different bases. For Suzuki reactions, K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often used.[3] |
| Homocoupling of Coupling Partner | In Suzuki reactions, ensure thorough degassing to remove oxygen. In Sonogashira couplings, adjust the catalyst and copper co-catalyst ratios to suppress this common side reaction.[2] |
Quantitative Data Summary
The following tables provide representative data for regioselective cross-coupling reactions. Note that yields and selectivity can vary depending on the specific substrates and reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (C2-substituted) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~85% |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | 8 | ~90% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 16 | ~92% |
Table 2: Regioselective Sonogashira Coupling at the C2 Position
| Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (C2-substituted) |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25-40 | 6 | ~80% |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 50 | 8 | ~88% |
Table 3: Regioselective Buchwald-Hartwig Amination at the C2 Position
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (C2-substituted) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~85% |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 90 | 16 | ~90% |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Iodo Position
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Na₂SO₄
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at the C2-Iodo Position
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
DMF, degassed
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Flush the flask with an inert gas (e.g., argon).
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C2-Iodo Position
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, degassed
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene). Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[3]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.[3]
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: 5-Chloro-2-iodopyrimidine Reaction Byproduct Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-2-iodopyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling and nucleophilic substitution reactions. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically at the more reactive iodine-bearing C2 position.
-
Sonogashira Coupling: For the introduction of alkyne moieties, also favoring the C2 position.
-
Buchwald-Hartwig Amination: To form C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the halogen atoms.
Q2: I am observing multiple spots on my TLC plate after a Suzuki coupling reaction. What are the likely byproducts?
A2: In a Suzuki coupling with this compound, besides your desired product, you may encounter several byproducts. The most common is the homocoupling of the boronic acid reagent. This is particularly prevalent if oxygen is not rigorously excluded from the reaction mixture.[1] Another potential byproduct is the dehalogenated starting material (5-chloropyrimidine), where the iodine is replaced by a hydrogen atom.
Q3: My Sonogashira coupling is giving a significant amount of a byproduct that runs close to my desired product. What could it be?
A3: A common byproduct in Sonogashira reactions is the Glaser coupling product, which is a homocoupling of the terminal alkyne. This side reaction is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[2] You might also observe the di-alkynylated product, where the alkyne has substituted both the iodine and the chlorine atoms on the pyrimidine (B1678525) ring.
Q4: I am trying to perform a nucleophilic aromatic substitution on this compound. Why am I getting a mixture of products?
A4: Due to the presence of two different halogen atoms, nucleophilic aromatic substitution on this compound can lead to a mixture of regioisomers . The incoming nucleophile can attack the carbon bearing the iodine (C2) or the carbon bearing the chlorine (C5). The general reactivity order for halogens in SNAr on electron-deficient rings is F > Cl > Br > I (as leaving groups). However, the positions on the pyrimidine ring also influence reactivity, with the C2 and C4/6 positions being more activated than the C5 position. The precise ratio of isomers will depend on the nucleophile, solvent, and reaction temperature.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Formation of Significant Homocoupling Byproduct of Boronic Acid
-
Cause: Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.
-
Troubleshooting:
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere. Use Schlenk techniques or a glovebox.
-
Fresh Reagents: Use fresh, high-quality palladium catalyst and boronic acid.
-
Issue: Presence of Dehalogenated 5-Chloropyrimidine
-
Cause: This can occur through a competing reductive pathway, sometimes facilitated by impurities or certain reaction conditions.
-
Troubleshooting:
-
Reagent Purity: Ensure the purity of all reagents, including the base and solvent.
-
Optimize Base: The choice and amount of base can influence side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Quantitative Data: Suzuki Coupling of Dihalopyrimidines
While specific data for this compound is limited in the literature, the following table for a related dihalopyrimidine illustrates the potential for mono- and di-substitution products in Suzuki couplings.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Product Distribution (Mono- vs. Di-substituted) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Predominantly mono-substitution at the more reactive halogen. Higher temperatures can lead to the formation of the di-substituted product. | [3] |
Sonogashira Coupling
Issue: Formation of Glaser (Alkyne Homocoupling) Byproduct
-
Cause: Copper(I)-catalyzed oxidative homocoupling of the terminal alkyne, often in the presence of oxygen.
-
Troubleshooting:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
-
Strictly Anaerobic Conditions: If using copper, it is critical to maintain a rigorously oxygen-free environment.
-
Slow Addition: Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.
-
Issue: Formation of Di-alkynylated Product
-
Cause: Substitution of both the iodo and chloro groups. This is more likely to occur with an excess of the alkyne and/or at higher reaction temperatures.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the terminal alkyne (e.g., 1.0-1.2 equivalents).
-
Lower Temperature: Run the reaction at a lower temperature to favor selective reaction at the more reactive C-I bond.
-
Quantitative Data: Sonogashira Coupling of 2-Chloro-5-iodopyridine (B1352245)
The following data for the closely related 2-chloro-5-iodopyridine demonstrates the formation of both mono- and di-alkynylated products.
| Phenylacetylene (equiv.) | Product | Yield (%) |
| 1.0 | 2-Chloro-5-(phenylethynyl)pyridine | 72 |
| 2.5 | 2,5-Bis(phenylethynyl)pyridine | 69 |
Reaction Conditions: 0.5 mol% PdCl₂(PPh₃)₂, [TBP][4EtOV] solvent, 55 °C, 3 h.[4][5]
Nucleophilic Aromatic Substitution (SNAr)
Issue: Formation of a Mixture of Regioisomers
-
Cause: The nucleophile can attack at either the C2 (iodo) or C5 (chloro) position.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature may improve selectivity, favoring attack at the more electronically activated position.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. It is advisable to screen a few different solvents.
-
Steric Hindrance: A bulkier nucleophile may show a higher preference for the less sterically hindered position.
-
Quantitative Data: Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine
The following data for the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with benzylamine (B48309) illustrates the formation of regioisomers.
| Nucleophile | Product Ratio (4-substituted : 2-substituted) |
| Benzylamine | 5 : 1 |
Reaction Conditions: DIPEA, acetonitrile, 0 °C, 2 h.[6] This demonstrates that even with a more activated leaving group (fluorine), substitution occurs at multiple positions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7][8]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[9]
Visualizing Reaction Pathways
To better understand the potential reaction outcomes, the following diagrams illustrate a typical Suzuki coupling reaction and the formation of a common byproduct.
Caption: Suzuki coupling of this compound and a potential homocoupling side reaction.
The following diagram illustrates the logical workflow for troubleshooting common issues in these reactions.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Chloro-2-iodopyrimidine Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals encountering low conversion rates in palladium-catalyzed cross-coupling reactions involving 5-chloro-2-iodopyrimidine. The inherent reactivity difference between the carbon-iodine (C-I) bond at the 2-position and the carbon-chlorine (C-Cl) bond at the 5-position presents unique challenges and opportunities for selective functionalization. Generally, the C-I bond is significantly more reactive.[1][2] This guide provides a systematic approach to troubleshooting common issues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
General Troubleshooting for Low Conversion
Before addressing reaction-specific issues, it's crucial to rule out common experimental pitfalls that affect most palladium-catalyzed cross-couplings.
Question: My cross-coupling reaction with this compound has stalled or shows very low conversion. Where should I start troubleshooting?
Answer: A systematic evaluation of your reaction setup and reagents is the first step. Low conversion can often be traced back to catalyst deactivation, poor reagent quality, or sub-optimal reaction conditions.[3]
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged (evacuated and backfilled with an inert gas like argon or nitrogen at least three times) and that all solvents were rigorously degassed.[3] Any leaks in the system can introduce oxygen and kill the catalyst, often indicated by the formation of black precipitate (palladium black).[5]
-
Reagent Purity: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[4][6] Use high-purity, anhydrous, and degassed solvents and fresh, high-quality reagents.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, can degrade over time.[7] If you suspect catalyst inactivity, test it on a reliable, well-established reaction. Using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles) can often provide more reproducible results by ensuring efficient generation of the active Pd(0) species in situ.[7]
References
Technical Support Center: Catalyst Deactivation in 5-Chloro-2-iodopyrimidine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-Chloro-2-iodopyrimidine.
Introduction
This compound is a valuable building block in medicinal chemistry, offering two distinct reaction sites for sequential functionalization. The carbon-iodine bond at the C2 position is significantly more reactive than the carbon-chloride bond at the C5 position, allowing for selective cross-coupling.[1] However, catalyst deactivation is a common hurdle that can lead to low yields, stalled reactions, and the formation of undesirable byproducts. This guide will help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields are often a result of catalyst deactivation. The pyrimidine (B1678525) nitrogen atoms can coordinate to the palladium catalyst, forming inactive complexes.[2] This "catalyst poisoning" is a common issue with nitrogen-containing heterocycles. Additionally, impurities in reagents or solvents, the presence of oxygen, or suboptimal reaction conditions can also lead to catalyst decomposition.
Q2: My reaction mixture is turning black. What does this mean and what should I do?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation.[3] This occurs when the active Pd(0) catalyst agglomerates into inactive metallic palladium. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), use high-purity and degassed solvents, and consider using a more robust ligand that stabilizes the palladium catalyst.
Q3: How can I ensure selective coupling at the 2-iodo position without reacting the 5-chloro position?
A3: The inherent reactivity difference between the C-I and C-Cl bonds (C-I > C-Br > C-Cl) is the primary factor enabling selectivity.[1][4] To favor mono-functionalization at the C2 position, it is crucial to employ milder reaction conditions. This includes using lower temperatures, shorter reaction times, and carefully selecting a catalyst system that is active enough for the C-I bond but not for the C-Cl bond under those conditions.
Q4: What are the most common side reactions to be aware of?
A4: Besides catalyst deactivation, common side reactions include:
-
Homocoupling: Especially in Sonogashira reactions, the terminal alkyne can couple with itself (Glaser coupling).[5] This can be minimized by the slow addition of the alkyne or using copper-free conditions.
-
Hydrodehalogenation: The iodo or chloro group can be replaced by a hydrogen atom. This can be influenced by the choice of base and the reaction temperature.
-
Double Coupling: If the reaction conditions are too harsh or the reaction time is too long, the coupling reaction may occur at both the C2 and C5 positions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyrimidine Nitrogen | - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center. - Consider using a higher ligand-to-palladium ratio. |
| Palladium Black Formation | - Ensure rigorous exclusion of air and moisture. Use Schlenk techniques and degassed solvents. - Lower the reaction temperature and extend the reaction time. - Use a pre-catalyst that is more resistant to decomposition. |
| Impure Reagents or Solvents | - Use high-purity, anhydrous solvents. - Purify starting materials if necessary. - Ensure the base is of high quality and handled under inert conditions if it is hygroscopic. |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., dioxane, toluene (B28343), DMF). - Optimize the reaction temperature and time. |
Issue 2: Lack of Chemoselectivity (Reaction at C5-Cl)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | - Lower the reaction temperature to favor coupling at the more reactive C-I bond. |
| Catalyst System is Too Reactive | - Choose a less reactive palladium catalyst or ligand system. - Reduce the catalyst loading. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Quantitative Data Summary
The following tables provide representative conditions for achieving selective cross-coupling at the C2-iodo position of dihalopyrimidines. Note that optimal conditions for this compound may require further optimization.
Table 1: Suzuki-Miyaura Coupling of Dihalopyrimidines
| Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >90 (C4-selective) | [4] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 (C5-selective) | [6] |
Table 2: Buchwald-Hartwig Amination of Dihalopyrimidines
| Dihalopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-100 | 16-24 | 70-95 | [7] |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ (1-2) | BrettPhos (1.5-3) | LiHMDS | Toluene | RT-100 | 12-24 | 75-98 | [8] |
Table 3: Sonogashira Coupling of Halopyrimidines
| Halopyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | RT | 3 | 92 | [5] |
| 2-Benzyloxy-5-iodopyrimidine | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | RT | 3 | 85 | [5] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Solvents should be degassed prior to use by bubbling with an inert gas for 15-30 minutes or by freeze-pump-thaw cycles.
Protocol 1: Suzuki-Miyaura Coupling (C2-selective)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (C2-selective)
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv.).
-
Evacuate and backfill the flask with inert gas.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction to 80-110 °C and monitor its progress.
-
After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling (C2-selective)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Evacuate and backfill with inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Once complete, dilute with an organic solvent, wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Deactivation Pathways and Workflows
Caption: Potential pathways for palladium catalyst deactivation.
Caption: A troubleshooting workflow for low-yielding reactions.
Caption: Simplified workflow for selective Suzuki-Miyaura coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Catalyst Removal in 5-Chloro-2-iodopyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 5-Chloro-2-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reaction mixtures?
A1: Common methods for palladium removal include:
-
Filtration through Celite: Effective for removing precipitated palladium black.[1][2]
-
Aqueous Wash: Solutions of reagents like sodium thiosulfate (B1220275) or ammonium (B1175870) chloride can help remove some palladium salts.[1]
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon is a cost-effective method to adsorb residual palladium.[1][3]
-
Scavenger Resins: Commercially available silica-based or polymer-supported scavengers with thiol or thiourea (B124793) functional groups are highly effective for more complete removal.[1]
-
Chromatography: Column chromatography can effectively remove palladium residues, often to below 100 ppm.[4]
-
Recrystallization: This can be a final polishing step, though sometimes it can concentrate the metal within the crystal structure.[5]
Q2: Why is my palladium scavenger not effectively removing the catalyst from my this compound reaction?
A2: Several factors can contribute to the poor performance of palladium scavengers:
-
Catalyst Form: The physical form of the palladium (e.g., soluble complex vs. palladium black) can affect scavenger efficiency.
-
Solvent Incompatibility: The chosen scavenger may not be effective in the reaction solvent. A solvent screen is advisable.
-
Insufficient Scavenger Amount: The equivalents of scavenger relative to the palladium catalyst may be too low.
-
Reaction Time and Temperature: The scavenging process may require more time or a different temperature to be effective.
-
Product-Scavenger Interaction: Your product might bind to the scavenger, leading to yield loss.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the scavenger.[6]
Q3: Can the pyrimidine (B1678525) core of my molecule interfere with palladium removal?
A3: Yes, the nitrogen atoms in the pyrimidine ring can coordinate with palladium species. This interaction can sometimes make the palladium more difficult to remove and may require specific scavenging strategies.
Q4: What are the acceptable limits for palladium residues in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is used to calculate the acceptable concentration in the final drug product, which is often in the low ppm range (e.g., < 10 ppm).[3][7]
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and accurate methods for quantifying trace palladium levels are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8][9] Faster, more accessible methods based on fluorometric analysis are also being developed for rapid screening.[8][9]
Troubleshooting Guides
Issue 1: High Palladium Content After Initial Work-up
Initial Observation: ICP-MS analysis shows palladium levels significantly above the acceptable limit after standard aqueous work-up and filtration.
Caption: Troubleshooting workflow for high palladium levels.
Troubleshooting Steps:
-
Evaluate the Filtration: Ensure a fine filter aid like Celite was used to capture fine palladium black particles.[1][2]
-
Implement a Scavenging Step: If not already done, introduce a palladium scavenger. Common choices include silica-based thiol or thiourea scavengers (e.g., SiliaMetS Thiol) or polymer-based scavengers (e.g., MP-TMT).[4][10]
-
Consider Activated Carbon: As a cost-effective alternative, treat a solution of your crude product with activated carbon.[3][11] Be aware that this can sometimes lead to product loss through non-specific adsorption.[11]
-
Optimize Scavenging Conditions:
-
Solvent: The efficiency of a scavenger can be solvent-dependent. Test different solvents in which your product is soluble.
-
Temperature: While many scavenging processes work at room temperature, gentle heating can sometimes improve efficiency.
-
Time: Ensure sufficient stirring time with the scavenger (can range from 1 to 24 hours).[11]
-
Amount: Use an adequate excess of the scavenger (typically 5-10 equivalents relative to the palladium catalyst).[11]
-
-
Attempt Recrystallization: A final recrystallization step can significantly reduce palladium levels, although it is not always effective on its own.[5]
Issue 2: Product Loss During Palladium Removal
Initial Observation: Significant decrease in product yield after treatment with a scavenger or activated carbon.
Caption: Troubleshooting workflow for product loss.
Troubleshooting Steps:
-
Optimize Scavenger/Carbon Loading: You may be using too much scavenger or activated carbon, leading to non-specific binding of your product.[11] Perform small-scale experiments to determine the minimum amount required for effective palladium removal.
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.
-
Solvent Selection: The choice of solvent can impact the non-specific binding of your product. Experiment with different solvents to find one that minimizes product loss.[11]
-
Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Test a different type of scavenger (e.g., switch from a silica-based to a polymer-based one).
-
Consider a Flow-Based Approach: Passing a solution of your product through a cartridge packed with a scavenger can sometimes minimize product loss compared to a batch stirring method.[12]
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the effectiveness of various palladium removal techniques based on literature data. The actual performance will vary depending on the specific reaction conditions and the nature of the palladium species.
Table 1: Efficiency of Different Palladium Scavengers
| Scavenger Type | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Key Advantages | Considerations |
| Silica-Thiol | ~1250 | < 100 (after 24h at 40°C)[13] | High efficiency | Can require elevated temperatures and longer times.[13] |
| MP-TMT (Polymer-Thiourea) | 800 - 33,000 | < 10 - 200[10][14] | High capacity, effective for a wide range of concentrations.[14] | May require stoichiometric excess. |
| Activated Carbon | 300 | < 1[3] | Cost-effective.[3] | Potential for product loss, variable performance.[11] |
| PhosphonicS SPM32 | High | >99.5% removal | Effective for dissolved palladium species.[15] | Data is for a specific catalyst (Pd(OAc)₂).[15] |
Table 2: Impact of Purification Method on Palladium Levels in a Suzuki Reaction
| Purification Step | Average Residual Pd (ppm) | % Pd Removed (Cumulative) |
| Crude (Aqueous Work-up only) | ~500 - 5000[16] | 0% |
| After Column Chromatography | < 100 (in over half of samples)[4] | ~90%[4] |
| After Chromatography + Scavenger Resin | < 50 (most samples)[4][16] | ~98%[4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (Batch Method)
-
Reaction Work-up: Following the completion of the this compound coupling reaction, perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Exchange (if necessary): If the reaction solvent is not ideal for the scavenging step, remove it under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[11]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours.[11] The optimal time should be determined by monitoring the palladium concentration in aliquots.
-
Filtration: Once scavenging is complete, filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.[11]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[11]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[11]
-
Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon. Wash the Celite pad with fresh solvent.[11]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. sopachem.com [sopachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. spinchem.com [spinchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Managing solubility issues of 5-Chloro-2-iodopyrimidine in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing solubility and reaction challenges associated with 5-Chloro-2-iodopyrimidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.
Issue 1: Poor Solubility of this compound in the Reaction Solvent
-
Question: My this compound is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?
-
Answer:
-
Solvent Selection: The solubility of this compound, a solid at room temperature, can be limited in non-polar solvents. It is advisable to start with more polar aprotic solvents.
-
Temperature Increase: Gently warming the solvent can significantly improve the solubility of this compound. It is recommended to heat the mixture while stirring.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.
-
Extended Stirring: Allowing the mixture to stir for a longer period at a controlled temperature may facilitate dissolution.
-
-
-
Question: I have tried heating and sonication, but the solubility is still insufficient for my reaction concentration. What other strategies can I employ?
-
Answer:
-
Co-solvent System: The use of a co-solvent system is a highly effective strategy. Small amounts of a high-polarity solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be added to a less polar solvent such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) to enhance solubility.
-
Solvent Screening: Perform a small-scale solubility test with a range of solvents to identify the most suitable one for your reaction.
-
-
Issue 2: Reaction Failure or Low Yield in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving a low yield. What are the common causes?
-
Answer:
-
Inadequate Dissolution: Poor solubility of this compound is a frequent cause of reaction failure. Ensure the starting material is fully dissolved before adding the catalyst and other reagents. Consider the co-solvent and temperature strategies mentioned above.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging substrates, using bulky, electron-rich phosphine (B1218219) ligands can improve catalytic activity.
-
Base Selection: The choice and physical form of the base are important. Finely powdered and dry inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. The base must have some solubility in the reaction medium to be effective.[1]
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed.
-
-
-
Question: I am observing the formation of byproducts in my Suzuki-Miyaura reaction. How can I minimize these?
-
Answer:
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Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing and consider using a milder base or lower reaction temperature.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Using anhydrous solvents and ensuring the base is dry can help mitigate this side reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
-
A1: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for NMR analysis of halogenated pyrimidines. DMSO-d₆ is generally a better solvent for compounds with lower solubility.
-
-
Q2: Can I use a phase-transfer catalyst to improve the reaction rate in a biphasic Suzuki-Miyaura coupling?
-
A2: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be very effective in biphasic systems (e.g., toluene/water) to facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalyst resides.[1]
-
-
Q3: Is this compound stable at elevated temperatures?
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A3: While heating can improve solubility, prolonged exposure to high temperatures can lead to degradation. It is advisable to monitor the reaction progress and avoid unnecessarily high temperatures.
-
-
Q4: How can I purify this compound if it contains impurities?
-
A4: Recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel are common methods for purifying solid organic compounds like this compound.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Dielectric Constant (20°C) | Estimated Solubility (g/L) |
| Hexane | 1.88 | < 1 |
| Toluene | 2.38 | 1 - 5 |
| Dichloromethane (DCM) | 9.08 | 10 - 20 |
| Tetrahydrofuran (THF) | 7.58 | 20 - 50 |
| 1,4-Dioxane | 2.21 | 15 - 40 |
| Acetonitrile (ACN) | 37.5 | 10 - 30 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 |
| Dimethyl sulfoxide (DMSO) | 46.7 | > 100 |
Disclaimer: The solubility values presented in this table are estimates based on the general solubility trends of halogenated pyrimidines and are intended for guidance purposes only. Actual solubility may vary depending on the purity of the compound and the experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Synthesis of a pyrimidine-based kinase inhibitor and its action on the Aurora Kinase signaling pathway.
References
Impact of base selection on 5-Chloro-2-iodopyrimidine reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base selection on the reaction outcomes of 5-Chloro-2-iodopyrimidine.
General FAQs for this compound Cross-Coupling Reactions
Q1: Why is base selection so critical in palladium-catalyzed cross-coupling reactions with this compound?
A1: Base selection is crucial for several reasons. In reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the base plays multiple roles. It is often required to activate one of the coupling partners (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination) and to neutralize the hydrogen halide generated during the catalytic cycle. The strength, solubility, and steric properties of the base can significantly influence reaction rate, yield, and the formation of side products. An inappropriate base can lead to low conversion, decomposition of starting materials, or undesired side reactions.[1][2]
Q2: My this compound substrate has a base-sensitive functional group. What type of base should I consider?
A2: For substrates with base-sensitive functional groups like esters or nitro groups, strong bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) should be avoided.[1][3] Instead, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often effective alternatives.[1][2][4] These weaker bases may require higher reaction temperatures or longer reaction times to achieve good yields.[1]
Q3: What is the difference between using an inorganic and an organic base?
A3: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are salts that are often poorly soluble in organic solvents, which can affect reaction rates.[5] However, they are generally preferred for their simplicity and cost-effectiveness.[6] Organic bases, such as triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are typically soluble in common organic solvents.[5] While they can be less efficient in certain steps like transmetalation, they are useful in microwave reactions and for substrates sensitive to strong inorganic bases.[5][7]
Q4: The reactivity of the C-I bond is much higher than the C-Cl bond on my substrate. How does this affect my choice of reaction conditions?
A4: The order of reactivity for aryl halides in many cross-coupling reactions is I > Br > OTf > Cl.[5] This means the C-I bond at the 2-position of this compound will react selectively under milder conditions than the C-Cl bond at the 5-position. This allows for sequential functionalization. You can perform a coupling at the 2-position using standard conditions, and then a second, more forcing coupling at the 5-position by employing more active catalysts (e.g., Buchwald ligands), stronger bases, and higher temperatures.[2]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The base is critical for activating the boronic acid partner in the transmetalation step.[2]
Frequently Asked Questions (Suzuki Coupling)
Q1: What are the most common bases used for the Suzuki coupling of this compound?
A1: A range of bases can be used, and the optimal choice depends on the specific boronic acid and solvent system. Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][4][8] Aqueous solutions of these bases are frequently used in combination with solvents like dioxane, THF, or DMF.[2][9]
Q2: My Suzuki reaction has a low yield. Could the base be the problem?
A2: Yes, an ineffective base is a common cause of low yields.[2] The issue could be related to base strength or solubility. If you are using a weaker base like Na₂CO₃, switching to a stronger one like K₃PO₄ or Cs₂CO₃ might improve the outcome.[2] Additionally, ensuring the base is at least partially soluble is important; a solvent system like dioxane/water often helps facilitate this.[2]
Q3: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can the choice of base help minimize this?
A3: Protodeboronation is a common side reaction, often caused by excess water or acidic impurities.[2] Using a less nucleophilic or weaker base can sometimes mitigate this issue.[2] For instance, switching from hydroxides to carbonates or phosphates may be beneficial. Using anhydrous solvents and ensuring your reagents are dry is also a critical step.[2]
Data on Base Selection in Suzuki Coupling
The following table summarizes the effect of different bases on a generic Suzuki coupling reaction, illustrating how base choice can impact yield.
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 95 | Based on principles from various sources[8][9] |
| 2 | K₂CO₃ | Dioxane/H₂O | 92 | Based on principles from various sources[4] |
| 3 | K₃PO₄ | Toluene/H₂O | 96 | Based on principles from various sources[2] |
| 4 | Cs₂CO₃ | THF/H₂O | 94 | Based on principles from various sources[2] |
| 5 | NaOH | DMF/H₂O (1:1) | 65 | Based on principles from various sources[9] |
| 6 | Triethylamine | DMF/H₂O (1:1) | 55 | Based on principles from various sources[9] |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and temperature.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki coupling issues.
Troubleshooting Guide 2: Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. The base, typically an amine, is required to deprotonate the alkyne and neutralize the resulting acid.[10]
Frequently Asked Questions (Sonogashira Coupling)
Q1: What is the dual role of the amine base in a typical Sonogashira reaction?
A1: In a classic Sonogashira reaction, an amine base like triethylamine (Et₃N) or piperidine (B6355638) serves two purposes.[10][11] Firstly, it acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate. Secondly, it often serves as the solvent or a co-solvent for the reaction.
Q2: I am observing a lot of alkyne homocoupling (Glaser coupling). Can the base choice affect this?
A2: Glaser coupling is a major side reaction, promoted by oxygen and the copper co-catalyst.[10][12] While rigorous deoxygenation is the primary solution, the choice of base can have an impact. Using a bulkier amine base like diisopropylethylamine (DIPEA) can sometimes disfavor the homocoupling pathway. Alternatively, switching to a copper-free Sonogashira protocol often eliminates this problem entirely.[10][12]
Q3: Can I use an inorganic base for a Sonogashira reaction?
A3: Yes, especially in copper-free protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used, particularly when the substrate is sensitive to amine bases.[13] These conditions may require a different solvent system, such as DMF or acetonitrile, instead of neat amine.
Data on Base Selection in Sonogashira Coupling
The following table shows typical base and co-catalyst combinations for Sonogashira reactions.
| Entry | Base | Co-Catalyst | Typical Solvent | Comments | Reference |
| 1 | Triethylamine | CuI | THF or Toluene | Classic conditions; base often used as co-solvent. | Based on principles from various sources[14] |
| 2 | Piperidine | CuI | DMF | Highly effective, especially for less reactive halides. | Based on principles from various sources[11] |
| 3 | DIPEA | CuI | Acetonitrile | Bulky base can help reduce homocoupling. | Based on principles from various sources[11] |
| 4 | K₂CO₃ | None (Cu-free) | DMF | Useful for copper-free conditions and base-sensitive substrates. | Based on principles from various sources[13] |
| 5 | Cs₂CO₃ | CuI | DMF | Strong inorganic base used for challenging couplings, often under microwave.[13] | Based on principles from various sources[13] |
Experimental Protocol: General Sonogashira Coupling
-
Add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%) to a dry reaction flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen); repeat three times.
-
Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Troubleshooting Guide 3: Buchwald-Hartwig Amination
This reaction forms C-N bonds between an aryl halide and an amine. The choice of base is critical and depends heavily on the pKa of the amine and the presence of sensitive functional groups.[5]
Frequently Asked Questions (Buchwald-Hartwig Amination)
Q1: What types of bases are most effective for Buchwald-Hartwig amination?
A1: Strong, non-nucleophilic bases are generally the most effective.[1] The most common choices are strong alkoxide bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[1][5] These bases are strong enough to deprotonate a wide range of amines and facilitate the catalytic cycle.[15]
Q2: My reaction is sluggish and gives low conversion. Should I use a stronger base?
A2: If you are using a weaker base like K₂CO₃ or Cs₂CO₃, switching to a stronger base like NaOtBu or KOtBu will almost certainly increase the reaction rate.[1][3] However, ensure your substrate is compatible with these harsh conditions. Also, check that the base is finely powdered and well-dispersed, as poor solubility can hinder the reaction.[1]
Q3: I am getting hydrodehalogenation as a major side product. How can I adjust the base to prevent this?
A3: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction.[1] Using a less sterically hindered or a weaker base can sometimes reduce this pathway.[1] For example, if NaOtBu is causing issues, trying Cs₂CO₃ or K₃PO₄ might be a successful strategy, though it may require higher temperatures.[1]
Data on Base Selection in Buchwald-Hartwig Amination
The following table provides a guide for selecting a base based on the amine coupling partner.
| Amine Nucleophile | Recommended Base(s) | Comments | Reference |
| Primary & Secondary Aliphatic Amines | NaOtBu, KOtBu, LHMDS | Strong bases are highly effective and generally provide high reaction rates. | Based on principles from various sources[1][5] |
| Primary & Secondary Aryl Amines | NaOtBu, K₃PO₄ | NaOtBu is common; K₃PO₄ can be used for more sensitive substrates. | Based on principles from various sources[5] |
| Amides & Carbamates | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases are required to avoid deprotonation at other sites or decomposition. | Based on principles from various sources[3] |
| Base-Sensitive Substrates | K₃PO₄, Cs₂CO₃ | Weaker bases are necessary, but may require higher temperatures or longer times. | Based on principles from various sources[1] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., an XPhos or RuPhos precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Base Selection Logic for Buchwald-Hartwig Amination
Caption: Logic diagram for selecting a base in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Ligand effects on the efficiency of 5-Chloro-2-iodopyrimidine cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 5-Chloro-2-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen sites on this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2] Therefore, for this compound, the carbon-iodine bond at the C-2 position is significantly more reactive than the carbon-chlorine bond at the C-5 position. This allows for highly chemoselective mono-functionalization at the C-2 position under standard coupling conditions.[2]
Q2: Which cross-coupling reactions are suitable for functionalizing this compound?
A2: this compound is a versatile substrate for several key palladium-catalyzed cross-coupling reactions, primarily targeting the reactive C-2 iodo position. These include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[4][5]
-
Heck Coupling: For forming C-C bonds with alkenes.
-
Stille Coupling: For forming C-C bonds with organostannanes.[6]
Q3: What is the primary role of the ligand in these cross-coupling reactions?
A3: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Key functions of the ligand include:
-
Facilitating Oxidative Addition: The ligand's electronic and steric properties are crucial for the initial oxidative addition of the palladium(0) catalyst to the C-I bond, which is often the rate-determining step.[7]
-
Promoting Reductive Elimination: It helps to facilitate the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[4]
-
Enhancing Solubility and Stability: Ligands help to keep the palladium species soluble and prevent its decomposition into inactive palladium black.[8]
-
Enabling Challenging Couplings: For subsequent, more challenging couplings at the C-5 chloro position, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required to activate the stronger C-Cl bond.[3][9]
Q4: Can I achieve coupling at the C-5 chloro position?
A4: Yes, but it requires more forcing conditions than the initial coupling at the C-2 iodo position. After the C-2 position has been functionalized, a second cross-coupling at the C-5 position can be performed. This typically requires a more active catalyst system (e.g., using bulky, electron-rich ligands like XPhos or SPhos), stronger bases, and higher reaction temperatures to facilitate the oxidative addition to the more robust C-Cl bond.[2]
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific advice for reactions involving this compound.
Problem 1: My cross-coupling reaction at the C-2 position has very low or no yield. What are the primary causes?
Answer: Low or no product formation when targeting the highly reactive C-2 iodo position often points to issues with the catalyst system, reagents, or reaction setup. A systematic evaluation is key to identifying the problem.
Potential Causes & Solutions:
-
Inactive Catalyst/Ligand: The active Pd(0) species may not be forming or is decomposing.
-
Solution: Ensure all solvents are rigorously degassed to remove oxygen, which can deactivate the catalyst.[9] Use a reliable palladium source; precatalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand are often effective.[1][3] For simple couplings at the C-I bond, standard ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient, but if the reaction is sluggish, consider a more electron-rich ligand.[10]
-
-
Ineffective Base: The base is crucial for the transmetalation step (in Suzuki coupling) or for deprotonating the coupling partner (in Sonogashira and Buchwald-Hartwig reactions).[1]
-
Solution: Ensure the base is of high quality, finely powdered, and appropriate for the reaction.[8] For Suzuki couplings, potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[3] Base solubility can be an issue; using a solvent system like dioxane/water can help.[1]
-
-
Poor Reagent Quality: Degradation of starting materials, especially boronic acids, is a common problem.
-
Solution: Use fresh, high-purity reagents. Boronic acids can dehydrate to form unreactive anhydrides upon storage; consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) for enhanced stability. Ensure your this compound is pure.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While C-I couplings are often facile, some systems may require heating. Increase the temperature incrementally (e.g., from room temperature to 60-80 °C). However, excessively high temperatures can lead to catalyst decomposition.
-
Problem 2: I am observing significant side product formation. How can I minimize this?
Answer: Side reactions consume starting materials and complicate purification. The most common side products are from homocoupling and hydrodehalogenation.
Potential Side Reactions & Mitigation Strategies:
-
Homocoupling (e.g., Ar-Ar or Alkyne-Alkyne): This occurs when two molecules of the coupling partner react with each other.
-
Cause: This is often promoted by the presence of oxygen.[9] In Sonogashira couplings, it is known as Glaser coupling and can be promoted by the copper(I) co-catalyst.
-
Solution: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. For Sonogashira couplings, consider using a copper-free protocol if homocoupling is a persistent issue.
-
-
Hydrodehalogenation (Deiodination): This is the replacement of the iodine atom with a hydrogen atom.
-
Cause: This can occur if a palladium-hydride species is formed, which can happen if there are sources of hydrogen (e.g., trace water, certain bases, or solvents) in the reaction.
-
Solution: Use anhydrous solvents and high-purity reagents.[9] Screening different bases or ligands can sometimes suppress this pathway.
-
Data Presentation: Ligand and Condition Effects
The following tables summarize reaction conditions for cross-coupling reactions of halopyrimidines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane (B91453) / H₂O | 100 | 12-24 | 70-95 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 70-80 | N/A | ~60 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF / H₂O | 90 | 12 | 85-95 |
| Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Toluene | 100 | 16 | 70-90 |
Data adapted from studies on 5-Bromo-2-chloropyrimidine and are intended as a guide.[1][3]
Table 2: Selected Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12 | 80-95 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 70-90 |
Data adapted from studies on 5-Bromo-2-chloropyrimidine and are intended as a guide.[3]
Table 3: Selected Conditions for Sonogashira Coupling of 5-Bromo-2-chloropyrimidine
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 60 | 12 | 75-90 |
| Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Acetonitrile | 80 | 16 | 65-85 |
Data adapted from studies on 5-Bromo-2-chloropyrimidine and are intended as a guide.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an arylboronic acid with this compound at the C-2 position.
-
Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the pyrimidine.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound at the C-2 position.
-
Preparation: To an oven-dried reaction vessel, add the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 3 mol%).[2]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent & Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.) via syringe.[2]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
-
Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[2]
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress.[2]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Dehalogenation of 5-Chloro-2-iodopyrimidine
For researchers, scientists, and drug development professionals utilizing 5-Chloro-2-iodopyrimidine in cross-coupling reactions, the undesired side reaction of dehalogenation can significantly impact reaction efficiency and product purity. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help minimize the formation of the primary dehalogenation byproduct, 5-chloropyrimidine (B107214).
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is a side reaction where a halogen atom on the pyrimidine (B1678525) ring is replaced by a hydrogen atom. In the case of this compound, the more reactive C-I bond at the 2-position is more susceptible to this reaction, leading to the formation of 5-chloropyrimidine as an impurity. This process, also known as hydrodehalogenation, reduces the yield of the desired 2-substituted-5-chloropyrimidine and complicates downstream purification.
Q2: Which halogen is more prone to dehalogenation on this compound?
A2: The C-I bond is significantly weaker than the C-Cl bond. Consequently, the iodine atom at the 2-position is more reactive and therefore more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation.[1] The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1]
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The primary cause of dehalogenation is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including:
-
Reaction with the base: Strong bases, particularly alkoxides, can undergo β-hydride elimination.
-
Reaction with the solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source can contribute to the formation of Pd-H.
-
Impurities: Trace amounts of water or other impurities can react with reagents to generate hydride sources.
Once formed, the Pd-H species can react with the this compound in a process that leads to the reductive cleavage of the C-I bond and its replacement with a C-H bond.[2]
Troubleshooting Guides
Issue 1: Significant Formation of 5-Chloropyrimidine during Suzuki-Miyaura Coupling
If you are observing a high percentage of the deiodinated byproduct, 5-chloropyrimidine, during your Suzuki-Miyaura reaction, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] | Strong bases like alkoxides (e.g., NaOtBu) can generate palladium-hydride species, which are known to cause dehalogenation. Weaker inorganic bases are less prone to this side reaction. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, or RuPhos. | These ligands promote the desired reductive elimination step in the catalytic cycle, making it kinetically more favorable than the competing dehalogenation pathway. |
| High Reaction Temperature | Screen lower reaction temperatures. Start at a lower temperature (e.g., 60-70 °C) and incrementally increase if the reaction rate is too slow. | Higher temperatures can accelerate the decomposition pathways that lead to the formation of palladium-hydride species and subsequent dehalogenation. |
| Presence of Water/Oxygen | Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). | Water can react with the base or other reagents to generate hydride sources. Oxygen can lead to catalyst degradation and side reactions. |
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a powdered, anhydrous base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 2: Deiodination During Sonogashira Coupling
The Sonogashira coupling is also susceptible to dehalogenation. If you are observing the formation of 5-chloropyrimidine, the following adjustments can be beneficial.
| Potential Cause | Recommended Solution | Rationale |
| Base Selection | Use a milder amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). | Stronger bases can promote side reactions, including dehalogenation. Milder amine bases are generally sufficient for the Sonogashira coupling. |
| Copper Co-catalyst | In some cases, a copper-free Sonogashira protocol can be employed. | The copper co-catalyst can sometimes contribute to side reactions. Copper-free conditions, while potentially slower, may reduce byproduct formation. |
| Reaction Temperature | Conduct the reaction at or near room temperature if the reactivity of the alkyne allows. | Elevated temperatures can increase the rate of dehalogenation. |
| Inert Atmosphere | Rigorously maintain an inert atmosphere throughout the reaction. | Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and other side reactions that can impact the overall efficiency and promote dehalogenation. |
This protocol is a general guideline and should be optimized for your specific substrates.
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction's progress.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Issue 3: Deiodination During Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is also prone to dehalogenation, especially when using electron-rich heteroaryl halides.
| Potential Cause | Recommended Solution | Rationale |
| Strong Base | Screen a range of bases, including weaker inorganic bases like Cs₂CO₃ or K₃PO₄, in addition to common strong bases like NaOtBu or LHMDS.[2][3] | The optimal base is highly dependent on the specific amine and substrate. For sensitive substrates, a weaker base may be necessary to prevent decomposition and dehalogenation.[2][3] |
| Ligand Choice | The choice of ligand is critical. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to identify the optimal one for your specific amine and substrate combination. | Different ligands can have a significant impact on the relative rates of the desired amination versus the undesired dehalogenation. Some ligands are known to be more prone to promoting hydrodehalogenation.[2] |
| Reaction Temperature | If dehalogenation is significant, try lowering the reaction temperature and extending the reaction time. | Higher temperatures can promote the formation of Pd-H species and other decomposition pathways. |
| Purity of Reagents | Ensure the amine, solvent, and all other reagents are of high purity and are anhydrous. | Impurities can act as sources for hydride or poison the catalyst, leading to a higher proportion of side reactions. |
This is a general protocol and requires optimization for each specific reaction.
-
Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress.
-
Workup: After cooling, dilute the reaction with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Concentrate the solution and purify the product by flash chromatography.
By carefully selecting the reaction parameters, particularly the base, ligand, and temperature, the undesired dehalogenation of this compound can be significantly minimized, leading to higher yields of the desired 2-substituted-5-chloropyrimidine products.
References
Work-up procedures for 5-Chloro-2-iodopyrimidine reactions
Welcome to the Technical Support Center for 5-Chloro-2-iodopyrimidine reactions. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing work-up procedures for reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the standard purification techniques for products derived from this compound?
A1: The most common methods for purifying products from this compound reactions are flash column chromatography on silica (B1680970) gel and recrystallization.[1][2] For highly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3] The choice of method depends on the scale of the reaction, the nature of the product, and the impurities present.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin-Layer Chromatography (TLC) plate, with good separation from impurities.[3] Common solvent systems for pyrimidine (B1678525) derivatives include mixtures of hexanes/ethyl acetate (B1210297) or dichloromethane/methanol.[3][4]
Q3: What are some suitable solvents for recrystallizing pyrimidine derivatives?
A3: Common solvents for recrystallizing pyrimidine-based compounds include ethanol, acetone, 1,4-dioxane, and ethyl acetate.[1][4] Often, a two-solvent system, such as ethyl acetate/hexanes, is used to achieve optimal crystal formation.[1][5]
Q4: What safety precautions should be taken when working with this compound?
A4: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash the affected area with plenty of water.[6] It is classified as an acute toxicant if swallowed and may cause respiratory irritation.[6]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling Reactions
Q: After my Suzuki coupling reaction, I have trouble removing the palladium catalyst and boron-containing byproducts. How should I proceed with the work-up?
A: A standard aqueous work-up is typically effective. After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and wash it sequentially with water and brine.[7][8] This process helps remove inorganic salts and water-soluble boron impurities. To remove the palladium catalyst, you can filter the reaction mixture through a pad of Celite® or silica gel before concentration.[9][10]
Q: My Suzuki coupling reaction shows incomplete conversion of the starting material. What work-up strategy should I use?
A: If your starting material persists, the primary goal is to isolate the desired product from the unreacted this compound and boronic acid. Flash column chromatography is the most effective method in this scenario.[3][7] Careful selection of the eluent system, guided by TLC analysis, will be critical to achieving good separation.
Buchwald-Hartwig Amination Reactions
Q: The work-up of my Buchwald-Hartwig amination is messy, and I'm getting a low yield of my desired 2-amino-5-chloropyrimidine (B1294315) derivative. What could be the issue?
A: Buchwald-Hartwig reactions can be sensitive, and low yields can stem from several factors. Aryl chlorides can be challenging substrates, often requiring careful optimization of the catalyst, ligand, and base.[11] During work-up, high-density inorganic bases like sodium tert-butoxide can settle, leading to inefficient reactions if agitation is poor.[12] Ensure thorough extraction with an appropriate organic solvent and washing to remove the base and other salts. If the product is basic, an acidic wash might be counterproductive; instead, rely on chromatography for purification.
Q: I observe multiple unexpected spots on my TLC plate after a Buchwald-Hartwig reaction. What are they, and how do I get rid of them?
A: Unexpected spots could be byproducts from side reactions, such as dehalogenation of the starting material or reactions involving the ligand itself.[11][13] It is also possible that your amine nucleophile is sensitive to the strong base or high temperatures used.[11] The most reliable method to separate your desired product from these impurities is column chromatography.[2][14] Running a small-scale reaction and analyzing the crude mixture by LC-MS can help identify the byproducts and optimize reaction conditions to minimize their formation.
Data Presentation
Table 1: General Parameters for Column Chromatography Purification
| Parameter | Guideline | Common Solvents |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Dichloromethane/Methanol Gradient |
| Target Rf Value | ~0.2 - 0.4 | N/A |
| Sample Loading | Dissolve crude product in a minimal amount of eluent or a stronger solvent. | N/A |
Table 2: Common Conditions for Suzuki-Miyaura Coupling Work-up
| Step | Reagent/Solvent | Volume/Amount | Purpose |
| Dilution | Ethyl Acetate | 50 mL (for a 1 mmol scale reaction) | Prepare for aqueous extraction.[7] |
| Washing | Water | 2 x 25 mL | Remove inorganic bases and salts.[7] |
| Washing | Brine | 1 x 25 mL | Remove residual water from the organic layer.[7] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To effect | Remove trace water.[7] |
| Filtration/Concentration | N/A | N/A | Isolate crude product.[7] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.[7]
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.[7]
-
Filtration (Optional): If a significant amount of palladium black or other solids have precipitated, filter the mixture through a pad of Celite®. Wash the pad with additional ethyl acetate.[9]
-
Aqueous Extraction: Transfer the organic solution to a separatory funnel. Wash sequentially with water and then with brine.[8]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography or recrystallization as required.[7]
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot solvent in which it is readily soluble (Solvent #1).[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Induce Crystallization: While the solution is still hot, add a second solvent (Solvent #2), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy.[5] If too much of Solvent #2 is added, add a drop or two of Solvent #1 to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A typical experimental workflow for the aqueous work-up of a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting the purification of reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability of 5-Chloro-2-iodopyrimidine under various reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodopyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, a freezer at -20°C is advisable. The material should be protected from light, moisture, and strong oxidizing agents.[1][2][3]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, the compound should be handled under an inert atmosphere to prevent potential degradation.[1] Moisture should be avoided as it can lead to hydrolysis of the halogen substituents, particularly under certain reaction conditions.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust when handling the solid.[1]
Reactivity and Selectivity
Q4: In cross-coupling reactions, which halogen is more reactive, the chlorine at the 5-position or the iodine at the 2-position?
A4: The iodine at the 2-position is significantly more reactive than the chlorine at the 5-position in palladium-catalyzed cross-coupling reactions. This is due to the weaker carbon-iodine (C-I) bond strength compared to the carbon-chlorine (C-Cl) bond, which facilitates the oxidative addition step in the catalytic cycle.[1] The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[1]
Q5: How does the position of the halogens on the pyrimidine (B1678525) ring affect reactivity?
A5: The reactivity of halogens on a pyrimidine ring is influenced by their position. Generally, the reactivity order is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1]
Troubleshooting Common Reactions
This section provides guidance on specific issues that may arise during common synthetic transformations involving this compound.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem 1: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source, ensure proper reduction to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst.[4] |
| Poor Ligand Choice | For less reactive aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands) may be required. However, for the more reactive C-I bond, standard ligands like PPh₃ are often sufficient.[5] |
| Inappropriate Base | The choice of base is crucial. A base that is too weak may not facilitate the transmetalation step effectively. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely ground and anhydrous.[6] |
| Solvent Issues | The solvent system must be appropriate for both the organic substrate and the inorganic base. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used.[6] Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | While the C-I bond is reactive, some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature, monitoring for decomposition. |
Problem 2: Formation of dehalogenated byproducts (pyrimidine with either iodine or both halogens replaced by hydrogen).
| Possible Cause | Troubleshooting Step |
| Presence of Hydride Sources | Solvents (like alcohols) or bases can sometimes act as hydride sources, leading to reductive dehalogenation.[6] |
| High Reaction Temperature | Elevated temperatures can promote dehalogenation, especially of the weaker C-I bond.[5] |
| Catalyst System | Some palladium-ligand combinations are more prone to promoting dehalogenation. |
| Action | Use aprotic solvents. Consider using a non-reducing base. Run the reaction at the lowest effective temperature. Screen different palladium catalysts and ligands.[5][7] |
Problem 3: Homocoupling of the boronic acid.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[6] |
| Action | Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[6] |
Troubleshooting Guide: Sonogashira Coupling
Problem 1: Low yield of the desired alkynylated pyrimidine.
| Possible Cause | Troubleshooting Step |
| Inactive Catalysts | Both the palladium and copper catalysts must be active. Use fresh, high-quality catalysts. |
| Inappropriate Base | An amine base like triethylamine (B128534) or diisopropylamine (B44863) is typically used. Ensure it is anhydrous and in sufficient excess. |
| Reaction Temperature | While many Sonogashira couplings proceed at room temperature, some may require gentle heating. |
| Alkyne Homocoupling (Glaser coupling) | This is a common side reaction, especially in the presence of oxygen. |
| Action | Degas all solvents and reagents thoroughly and maintain an inert atmosphere.[8] |
Problem 2: Dehalogenation of this compound.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | Similar to Suzuki coupling, high temperatures or certain catalyst/base combinations can lead to dehalogenation. |
| Action | Optimize the reaction temperature and screen different bases or catalyst systems. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem 1: No reaction or low conversion.
| Possible Cause | Troubleshooting Step |
| Ligand Choice | The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used, but they can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but may require higher temperatures or longer reaction times.[9] |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate too strongly to the palladium center and inhibit catalysis. |
| Action | Screen a variety of ligands and bases. Ensure the purity of the amine.[4] |
Problem 2: Side reactions, such as hydrodehalogenation.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | High temperatures and certain bases can contribute to this side reaction. |
| Action | Optimize the temperature and consider using a milder base if possible. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Problem 1: Lack of reactivity at the C5-Cl position.
| Possible Cause | Troubleshooting Step |
| Low Electrophilicity | The C5 position is the least activated position on the pyrimidine ring for SNAr.[1] |
| Action | SNAr at the C5-Cl position is generally difficult and may require harsh reaction conditions (high temperature, strong nucleophile) or a different synthetic strategy. It is often more feasible to perform SNAr after a cross-coupling reaction at the C2 position. |
Problem 2: Reaction occurs at the C2-I position instead of the C5-Cl position.
| Possible Cause | Troubleshooting Step |
| Relative Reactivity | Although the C-I bond is weaker, the C2 position is more electron-deficient than the C5 position, making it more susceptible to nucleophilic attack. |
| Action | This is the expected regioselectivity for SNAr on this substrate. To achieve substitution at the C5 position, the C2 position would likely need to be blocked or the reaction conditions carefully optimized, though success is not guaranteed. |
Experimental Protocols & Data
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Expected Outcome | Selective coupling at the C2-I position. |
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) |
| Base | Triethylamine (excess) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 65 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.) |
| Expected Outcome | Selective coupling at the C2-I position. |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Expected Outcome | Selective amination at the C2-I position. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-iodopyrimidine and 5-bromo-2-chloropyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two key dihalogenated pyrimidines, 5-Chloro-2-iodopyrimidine and 5-bromo-2-chloropyrimidine (B32469), in various palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceutical agents and functional materials.
Introduction to Reactivity Principles
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the inherent reactivity of the carbon-halogen (C-X) bond and the electronic properties of the pyrimidine (B1678525) ring.
The general order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1] This trend is attributed to the decreasing C-X bond dissociation energy down the group, facilitating the insertion of the palladium catalyst.
The pyrimidine ring is an electron-deficient system, which influences the reactivity of the halogen substituents. The C2, C4, and C6 positions are more electron-deficient and thus more susceptible to oxidative addition compared to the C5 position.[2] This electronic effect can sometimes override the inherent reactivity of the halogen.
In the case of the two compounds under comparison:
-
This compound: Possesses a highly reactive C-I bond at the electron-deficient C2 position and a less reactive C-Cl bond at the C5 position.
-
5-bromo-2-chloropyrimidine: Features a moderately reactive C-Br bond at the C5 position and a less reactive C-Cl bond at the electron-deficient C2 position.
This guide will delve into the practical implications of these structural differences in five key cross-coupling reactions, supported by available experimental data.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of this compound and 5-bromo-2-chloropyrimidine in Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
Reactivity Comparison:
-
This compound: Due to the presence of the highly labile C-I bond at the activated C2 position, this substrate is expected to undergo Suzuki-Miyaura coupling with high selectivity at the C2 position under mild conditions. The C-Cl bond at the C5 position would likely remain intact, allowing for subsequent functionalization.
-
5-bromo-2-chloropyrimidine: The Suzuki-Miyaura coupling is expected to occur selectively at the more reactive C-Br bond at the C5 position.[3][4] The C-Cl bond at the C2 position is less reactive and would require more forcing conditions to react.[4][5]
Experimental Data Summary:
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selective Position |
| 5-bromo-2-chloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-100 | - | Good | C5[3] |
| 5-bromo-2-chloropyrimidine | Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | C5[6] |
No specific quantitative data for the Suzuki-Miyaura coupling of this compound was found in the reviewed literature.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide.
Reactivity Comparison:
-
This compound: Similar to the Suzuki coupling, the Stille reaction is anticipated to proceed with high selectivity at the C2-iodo position.
-
5-bromo-2-chloropyrimidine: The reaction occurs preferentially at the C-Br bond at the 5-position.[3]
Experimental Data Summary:
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Selective Position |
| 5-bromo-2-chloropyrimidine | Organostannane | Pd(PPh₃)₄ | Toluene | 110 | Good | C5 |
No specific quantitative data for the Stille coupling of this compound was found in the reviewed literature.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.
Reactivity Comparison:
-
This compound: The highly reactive C-I bond at the C2 position is the expected site of Sonogashira coupling.
-
5-bromo-2-chloropyrimidine: The C-Br bond at the 5-position is the more reactive site for this transformation.[4][5]
Experimental Data Summary:
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selective Position |
| 5-bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | - | 6-12 | 60-88 | C5[6] |
No specific quantitative data for the Sonogashira coupling of this compound was found in the reviewed literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Reactivity Comparison:
-
This compound: Selective amination is expected to occur at the C2 position due to the high reactivity of the C-I bond.
-
5-bromo-2-chloropyrimidine: While the C-Br bond is generally more reactive in palladium-catalyzed couplings, in Buchwald-Hartwig amination, the C2 position can be favored due to the electronic activation of the pyrimidine ring, making the C-Cl bond susceptible to amination.[3] Specific catalyst systems can also influence this selectivity.
Experimental Data Summary:
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selective Position |
| 5-bromo-2-chloropyrimidine | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8-16 | 75-98 | C2 (inferred)[6] |
No specific quantitative data for the Buchwald-Hartwig amination of this compound was found in the reviewed literature.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide.
Reactivity Comparison:
-
This compound: The C-I bond at the C2 position is the predicted site of reaction. There is evidence of successful Negishi coupling with the related 2-chloro-4-iodopyrimidine, where the reaction occurs selectively at the C-I position.[5]
-
5-bromo-2-chloropyrimidine: The C-Br bond at the C5 position is the more likely site of coupling.
Experimental Data Summary:
| Starting Material | Coupling Partner | Catalyst System | Yield (%) | Selective Position |
| 2-chloro-4-iodopyrimidine | Organozinc reagent | - | 65-70 | C4 (Iodo)[5] |
No specific quantitative data for the Negishi coupling of this compound or 5-bromo-2-chloropyrimidine was found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[3][6]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a Pd(dba)₂/ligand system) to the flask.[3][6]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3][6]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
General Procedure for Stille Coupling
-
To a dry reaction vessel under an inert atmosphere, add the halopyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]
-
Add an anhydrous, degassed solvent such as toluene.
-
Add the organostannane reagent (1.1 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir.[3]
-
Monitor the reaction progress.
-
Upon completion, cool the mixture and work up. A common workup involves treatment with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography.
General Procedure for Sonogashira Coupling
-
In a reaction flask, combine the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]
-
Flush the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).[4]
-
Add the terminal alkyne (1.2 equiv.) via syringe.[4]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction.[4]
-
After completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the product by a suitable method.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the halopyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene).[6]
-
Add the amine (1.2 equiv.).[6]
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.[6]
-
After cooling, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify by chromatography.
General Procedure for Negishi Coupling
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a separate flame-dried flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add an anhydrous solvent (e.g., THF).
-
Add the organozinc reagent to the mixture.
-
Stir the reaction at room temperature or with heating, monitoring its progress.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl) and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The reactivity of this compound and 5-bromo-2-chloropyrimidine in palladium-catalyzed cross-coupling reactions is dictated by a combination of halogen reactivity and the electronic nature of the pyrimidine ring.
This compound is predicted to be highly reactive and selective at the C2-iodo position across a range of cross-coupling reactions. This makes it an excellent substrate for the sequential introduction of different functionalities, first at the C2 position under milder conditions, followed by reaction at the C5-chloro position under more forcing conditions.
5-bromo-2-chloropyrimidine demonstrates preferential reactivity at the C5-bromo position in C-C bond-forming reactions like Suzuki, Stille, and Sonogashira couplings. However, in C-N bond-forming reactions such as the Buchwald-Hartwig amination, the electronic activation of the C2 position can lead to selective amination at the C-Cl bond.
The choice between these two building blocks will therefore depend on the desired substitution pattern and the specific cross-coupling reaction to be employed. The data and protocols provided in this guide serve as a valuable resource for chemists to make informed decisions in the design and execution of their synthetic strategies. Further experimental investigation is warranted to provide a more comprehensive quantitative comparison, particularly for the reactivity of this compound.
References
- 1. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Alternative reagents to 5-Chloro-2-iodopyrimidine for pyrimidine synthesis
For researchers, scientists, and drug development professionals, the strategic synthesis of substituted pyrimidines is a critical task. The 2,5-disubstituted pyrimidine (B1678525) motif is a common scaffold in a multitude of biologically active compounds. 5-Chloro-2-iodopyrimidine has traditionally served as a versatile starting material, offering two distinct reactive sites for sequential functionalization, typically through cross-coupling reactions. The high reactivity of the C-I bond at the C2 position allows for selective initial coupling, followed by a subsequent reaction at the less reactive C-Cl bond at the C5 position.
However, the landscape of chemical synthesis is continually evolving, with a drive towards greater efficiency, milder reaction conditions, and novel disconnection approaches. This guide provides an objective comparison of alternative reagents and strategies to this compound for the synthesis of 2,5-disubstituted pyrimidines, supported by experimental data and detailed methodologies.
Alternative Strategies at a Glance
Several alternative strategies exist, each with distinct advantages and disadvantages. These can be broadly categorized as:
-
Analogous Dihalopyrimidines : Utilizing pyrimidines with different halogen combinations to tune reactivity.
-
Sulfonyl and Thioether Precursors : Employing sulfur-based leaving groups at the C2 position, which offer different reactivity profiles.
-
De Novo Ring Synthesis : Constructing the substituted pyrimidine ring from acyclic precursors, offering high flexibility.
-
Direct C-H Functionalization : A modern, atom-economical approach that avoids the need for pre-installed leaving groups.
Data Presentation: Performance Comparison
The choice of synthetic route significantly impacts reaction yields, scope, and conditions. The following tables summarize the performance of various alternatives compared to the benchmark reactivity of this compound.
Table 1: Comparison of Reagents for C2-Arylation via Suzuki-Miyaura Coupling
| Starting Material | Leaving Group (at C2) | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference / Notes |
| 5-Chloro-2-iodo pyrimidine | Iodine | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80-100 °C | 85-95% | Benchmark reactivity |
| 5-Chloro-2-bromo pyrimidine | Bromine | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 100 °C | 70-85% | Less reactive than iodide |
| 5-Chloro-2-(methylsulfonyl )pyrimidine | Methylsulfonyl | Arylboronic Acid | Pd(OAc)₂ / IPr / K₃PO₄ | Toluene, 90 °C | ~81% | Reactivity comparable to iodide[1] |
| 5-Chloropyrimidine | Hydrogen (C-H) | Aryl Iodide | Pd(OAc)₂ / SPhos / PivOK | Isopropyl Acetate, 120 °C | 60-90% | Atom-economical, requires specific catalysts[2][3][4] |
Note: Yields are representative and can vary significantly based on the specific coupling partners and precise reaction conditions.
Table 2: Overview of Alternative Synthetic Strategies
| Strategy | Key Precursors | General Conditions | Advantages | Disadvantages | Representative Yields |
| Analogous Halide | 5-Bromo-2-chloropyrimidine | Standard Pd-catalyzed coupling | Well-established, predictable reactivity | Requires multi-step synthesis of precursor | 70-95% |
| Sulfonyl Leaving Group | 2-(Methylthio)pyrimidine -> 2-(Methylsulfonyl)pyrimidine | Oxidation followed by Pd-catalyzed coupling | High reactivity, stable precursor | Adds an oxidation step | 80-90%[1][5] |
| De Novo Synthesis | Ketones, Formamidine Acetate | n-Propanol, Heat | One-step, inexpensive reagents, flexible | Can have substrate scope limitations | 60-80% |
| Direct C-H Arylation | 5-Chloropyrimidine | Pd-catalysis, high temperature | Atom-economical, reduces synthetic steps | Can require harsh conditions, regioselectivity issues | 60-90%[2][3][4] |
Mandatory Visualization
Diagrams created with Graphviz provide a clear visual representation of the chemical logic and workflows discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Nuances of 5-Chloro-2-iodopyrimidine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine (B1678525) scaffolds is a cornerstone in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. Among the various dihalopyrimidines utilized as building blocks, 5-Chloro-2-iodopyrimidine offers a unique platform for selective and sequential diversification due to the differential reactivity of its carbon-halogen bonds. This guide provides an objective comparison of the performance of this compound in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—against other relevant dihalopyrimidine alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic strategy and experimental design.
General Reactivity Principles: The Decisive Role of the Halogen
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is often the rate-determining step. The reactivity of the halogens follows a well-established trend: I > Br > Cl > F.[1] This hierarchy is inversely correlated with the C-X bond dissociation energy, meaning that the C-I bond is the weakest and therefore the most susceptible to cleavage by the palladium catalyst.[1]
For this compound, this inherent difference in reactivity is the key to its utility. The C-I bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective functionalization at the C-2 position under milder reaction conditions, leaving the C-5 chloro substituent intact for subsequent transformations under more forcing conditions. This stepwise approach is invaluable for the construction of complex, multi-substituted pyrimidine derivatives.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of this compound's performance in three pivotal cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are limited in the literature, the presented data, collated from various sources, serves as a valuable guide to its relative reactivity and synthetic potential.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of dihalopyrimidines, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity. For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the more reactive C-I bond.
Comparative Performance Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 (C4-arylation) | [2] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Not Specified | [3] |
| 2,5-Dichloropyrimidine | Phenylboronic acid | PdCl₂ | Na₂CO₃ | DMF | 100 | 12 | 55 (C5-arylation) | [4] |
Note: Direct comparative data for this compound was not available in the searched literature. However, based on the established reactivity trends, it is anticipated to be more reactive than its chloro- and bromo- counterparts, allowing for selective coupling at the iodo-position under mild conditions.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles, which are important pharmacophores. The higher reactivity of the C-I bond in this compound makes it an excellent substrate for selective Sonogashira coupling at the 2-position.
Comparative Performance Data for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine derivative | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 | [5] |
| 5-Bromopyrimidine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | [5] |
| Aryl Iodide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine / THF | RT | Not Specified | High | [6] |
Note: While specific data for this compound is not provided, its iodo-substituent suggests it would be highly reactive under Sonogashira conditions, likely providing high yields at room temperature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is of great importance in the synthesis of a wide range of nitrogen-containing pharmaceuticals. The selective amination of this compound at the 2-position can be achieved, leaving the 5-chloro position for further functionalization.
General Reactivity Trends for Buchwald-Hartwig Amination
The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[7] This indicates that the C-I bond of this compound will be the preferred site of amination. The choice of a suitable palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.[8][9] Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.[10]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these cross-coupling reactions. The following are generalized protocols that can be adapted for the selective functionalization of this compound.
General Protocol for Selective Suzuki-Miyaura Coupling at the C-2 Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water.
-
Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Selective Sonogashira Coupling at the C-2 Position
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Buchwald-Hartwig Amination at the C-2 Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.2-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insights and Workflow Visualization
The following diagrams illustrate the fundamental catalytic cycles for these cross-coupling reactions and a proposed workflow for the selective functionalization of this compound.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for the selective functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyrimidine derivatives. Its distinct reactivity profile, governed by the inherent differences between the C-I and C-Cl bonds, allows for a predictable and selective functionalization strategy. The C-2 iodo group's high reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions enables its selective modification under mild conditions, preserving the C-5 chloro group for subsequent diversification. This guide provides researchers, scientists, and drug development professionals with a comparative overview and practical protocols to effectively harness the synthetic potential of this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Kinetic Analysis of 5-Chloro-2-iodopyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of substituted pyrimidines is a critical step in the synthesis of a vast array of bioactive molecules. 5-Chloro-2-iodopyrimidine is a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds allows for selective functionalization, a key strategy in modern synthetic chemistry. This guide provides a comparative analysis of the kinetics and performance of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data from analogous systems.
General Reactivity Trends
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine (B1678525) ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[1] Consequently, the C-I bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 5-position. This inherent difference in reactivity is the foundation for achieving selective mono-functionalization at the 2-position.
The position of the halogen on the electron-deficient pyrimidine ring also influences reactivity, with the general order being C4(6) > C2 > C5.[1] In the case of this compound, the higher reactivity of the C-I bond outweighs the positional effect, making the 2-position the primary site for cross-coupling under carefully controlled conditions.
Comparative Performance of Coupling Reactions
While direct head-to-head kinetic studies on this compound are not extensively documented in a single source, performance data from analogous dihalopyridine and dihalopyrimidine systems provide valuable insights. The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, focusing on selective C-I bond functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For dihalopyrimidines, selective coupling at the more reactive halogen site is well-established.[2][3]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrimidines and Related Halides
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard conditions for aryl iodides.[4] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allowing for lower catalyst loading.[4] |
| Pd(PPh₃)₄ (Microwave) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | Good to Excellent | Microwave irradiation can significantly reduce reaction times.[2][5] |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C-C bonds between a halide and a terminal alkyne.[6][7] The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Iodo-Heterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 | Common and highly effective system.[4] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for challenging substrates.[4] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | Example of a copper-free Sonogashira system.[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. Selective amination at the 2-position of this compound can be achieved by leveraging the higher reactivity of the C-I bond.[8][9]
Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | A common system for a variety of amines.[4] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | Effective for a broad scope of amines, including less reactive ones.[4] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | High | Example of a modern, highly active catalyst system.[8] |
Experimental Protocols
The following are detailed experimental protocols for the selective coupling at the 2-position of this compound. These protocols are based on general procedures for similar substrates and may require optimization for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a procedure for the selective mono-arylation of this compound at the 2-position.[2][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane.
-
Stir the reaction mixture at 70-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by extraction with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Protocol 2: Selective Sonogashira Coupling
This protocol outlines a standard procedure for the selective coupling of a terminal alkyne at the 2-position of this compound.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC.
-
Upon completion, cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the 2-position of this compound.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
BINAP (5 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, charge a vial with this compound, the amine, Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene.
-
Seal the vial and stir at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, extract the aqueous phase, and combine the organic phases.
-
Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathways of the coupling reactions and a generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2-iodopyrimidine Derivatives
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-Chloro-2-iodopyrimidine derivatives is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final drug product. This guide provides a comprehensive comparison of the most effective analytical techniques for the purity assessment of this critical class of halogenated pyrimidines.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the specific information required (e.g., absolute purity, impurity profile), the nature of potential impurities, and the desired level of accuracy and sensitivity. The following table summarizes and compares the key performance attributes of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Function | Quantitative analysis of known and unknown impurities, Purity determination by area percent. | Absolute purity determination of the main compound, Quantification of impurities with known structures. | Identification and structural elucidation of unknown impurities, Trace-level impurity detection. |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei.[1] | Separation by chromatography followed by mass-to-charge ratio analysis. |
| Typical Purity Results | >99% (by area normalization) | 98.0% - 102.0% (absolute purity)[2] | Not a primary method for purity quantification. |
| Precision (RSD) | ≤ 1.0% | < 1%[1] | Not applicable for quantification in this context. |
| Accuracy | Dependent on reference standards for impurities. | High accuracy as it's a primary ratio method.[3] | High accuracy in mass determination for identification. |
| Limit of Detection (LOD) | ~0.01% - 0.05% for known impurities.[4][5] | ~0.1% for impurities. | pg to low ng level for impurities. |
| Limit of Quantification (LOQ) | ~0.03% - 0.15% for known impurities.[4][5] | ~0.3% for impurities. | ng level for impurities. |
| Throughput | High | Moderate | Moderate to High |
| Reference Standard | Required for accurate quantification of impurities. | Requires a certified internal standard of a different compound.[6] | Not required for identification. |
| Key Advantage | Robust, versatile, and widely available for routine analysis. | Provides absolute purity without needing a reference standard of the analyte itself.[7] | Unparalleled in identifying unknown impurities.[8] |
| Limitations | Relative quantification by area percent can be inaccurate if response factors differ. | Lower sensitivity compared to HPLC and LC-MS for trace impurities. | Quantification can be complex and less precise than HPLC or qNMR. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity assessment of this compound derivatives using HPLC, qNMR, and LC-MS.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the routine analysis of purity and the detection of process-related impurities and degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Purity Analysis Workflow
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance.[6]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with known purity, chemical stability, and with at least one signal that does not overlap with the analyte's signals (e.g., Maleic acid, Dimethyl sulfone).[6]
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound derivative into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.
-
Gently mix the solution to ensure homogeneity.
Data Analysis:
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identifying and elucidating impurity species [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Spectroscopic Validation of 5-Chloro-2-iodopyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic validation of reaction products derived from 5-Chloro-2-iodopyrimidine. We will explore its performance in key cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—and compare its reactivity and product characteristics with viable alternatives, namely 5-Bromo-2-chloropyrimidine and 2,5-Dichloropyrimidine. This document is intended to serve as a practical resource for synthetic chemists in drug discovery and materials science, offering detailed experimental protocols, comparative data, and visualization of reaction pathways to aid in strategic decision-making.
Introduction to this compound in Synthesis
This compound is a versatile heterocyclic building block in organic synthesis. The pyrimidine (B1678525) core is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The differential reactivity of the halogen substituents on the pyrimidine ring—the highly reactive C-I bond at the 2-position and the less reactive C-Cl bond at the 5-position—allows for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl, making the 2-position of this compound the primary site for substitution under controlled conditions.
This guide will delve into the practical aspects of utilizing this reagent, with a focus on the spectroscopic characterization of its reaction products.
Comparative Performance in Key Cross-Coupling Reactions
The utility of this compound is best understood by comparing its performance against other dihalopyrimidines in common C-C and C-N bond-forming reactions. The choice of starting material can significantly impact reaction efficiency, selectivity, and overall yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. When reacting with dihalopyrimidines, the selectivity of the reaction is of paramount importance.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene (B28343), EtOH, H₂O | 2-Phenyl-5-chloropyrimidine | Data not available | N/A |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | 2-Chloro-5-phenylpyrimidine | Not Specified | [1] |
| 2,5-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | 2-Chloro-5-phenylpyrimidine | >80 (one-pot) | [2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key reaction for the synthesis of conjugated systems.
Table 2: Comparison of Sonogashira Coupling Performance
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 2-(Phenylethynyl)-5-chloropyrimidine | Data not available | N/A |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 2-Chloro-5-(phenylethynyl)pyrimidine | Not Specified | [3] |
| 2,5-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 2-Chloro-5-(phenylethynyl)pyrimidine | Data not available | N/A |
Note: While general protocols exist, specific yield and spectroscopic data for the Sonogashira coupling of this compound and 2,5-Dichloropyrimidine with phenylacetylene are not detailed in the available search results.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.
Table 3: Comparison of Buchwald-Hartwig Amination Performance
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Product | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu / Toluene | 2-(Phenylamino)-5-chloropyrimidine | Data not available | N/A |
| 5-Bromo-2-chloropyrimidine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 2-Morpholino-5-bromopyrimidine | Not Specified | N/A |
| 2,5-Dichloropyrimidine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 2-(Phenylamino)-5-chloropyrimidine | ~70-90 | [4] |
Experimental Protocols and Spectroscopic Data
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the three key cross-coupling reactions, along with available spectroscopic data for the resulting products or structurally similar compounds.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloropyrimidines
General Experimental Protocol:
A mixture of the dihalopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL), ethanol (B145695) (1 mL), and water (1 mL) is degassed and heated at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[2]
Spectroscopic Data for a Representative Product: 2-Phenyl-5-chloropyrimidine
While specific data for the product from this compound is unavailable, the following represents expected spectroscopic characteristics based on its structure and data from similar compounds.
-
¹H NMR (CDCl₃): δ 8.75 (s, 2H, pyrimidine-H), 8.40-8.37 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃): δ 162.0, 157.5, 137.0, 131.0, 129.0, 128.5, 125.0.
-
IR (KBr, cm⁻¹): ~3060 (Ar-H stretch), 1570, 1540 (C=N, C=C stretch), 830 (C-Cl stretch).
-
MS (EI): m/z (%) = 190 (M⁺), 163, 128, 77.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloropyrimidines
General Experimental Protocol:
To a solution of the dihalopyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF or DMF (10 mL) are added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (B128534) (2.0 mmol). The mixture is stirred at room temperature or heated to 60-80 °C until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Spectroscopic Data for a Structurally Similar Product: 4,6-dimethoxy-2-(phenylethynyl)pyrimidine [5]
-
¹H NMR (600 MHz, CDCl₃): δ = 7.72–7.65 (m, 2 H), 7.44–7.35 (m, 3 H), 6.04 (s, 1 H), 4.01 (s, 6 H) ppm.[5]
-
¹³C NMR (151 MHz, CDCl₃): δ = 172.6, 164.5, 132.5, 129.5, 128.5, 122.0, 91.0, 88.0, 86.5, 54.5 ppm.
-
IR (film) νₘₐₓ: 2224 cm⁻¹.[5]
-
HRMS (ESI) calcd for C₁₄H₁₂N₂O₂ (M+H)⁺: 241.0977, found: 241.0972.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloropyrimidines
General Experimental Protocol:
A mixture of the dihalopyrimidine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.08 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) is degassed and heated at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
Spectroscopic Data for a Representative Product: 2-(Phenylamino)-5-chloropyrimidine
-
¹H NMR (CDCl₃): δ 8.40 (s, 2H, pyrimidine-H), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.35 (t, J = 8.0 Hz, 2H, Ar-H), 7.10 (t, J = 7.5 Hz, 1H, Ar-H), 7.05 (br s, 1H, NH).
-
¹³C NMR (CDCl₃): δ 160.0, 157.0, 140.0, 129.0, 124.0, 121.0, 118.0.
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), 3050 (Ar-H stretch), 1600, 1580 (C=N, C=C stretch), 820 (C-Cl stretch).
-
MS (EI): m/z (%) = 205 (M⁺), 170, 128, 77.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical cross-coupling catalytic cycle and a general experimental workflow.
Conclusion
This compound presents a valuable tool for the selective synthesis of 2,5-disubstituted pyrimidines. Its reactivity profile, governed by the facile cleavage of the C-I bond, allows for predictable outcomes in a range of cross-coupling reactions. While this guide provides a framework for its use and comparison with other dihalopyrimidines, the lack of extensive, publicly available spectroscopic data for its direct reaction products underscores an opportunity for further research and publication in this area. The provided protocols and comparative data for related compounds should serve as a solid foundation for researchers to develop and validate their synthetic routes towards novel pyrimidine-based molecules.
References
Benchmarking Catalyst Performance for 5-Chloro-2-iodopyrimidine Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyrimidines is a cornerstone in the synthesis of novel therapeutics and functional materials. 5-Chloro-2-iodopyrimidine presents a valuable scaffold, offering two distinct reaction sites for sequential, selective cross-coupling reactions. The inherent difference in the carbon-halogen bond strength (C-I < C-Br < C-Cl) allows for predictable reactivity, with the C-I bond at the 2-position being significantly more susceptible to oxidative addition by palladium catalysts under typical cross-coupling conditions.
This guide provides a comparative analysis of catalyst systems for the selective functionalization of this compound in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The data presented, drawn from analogous systems and established principles of cross-coupling chemistry, aims to inform catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent are critical parameters that dictate the efficiency and selectivity of the cross-coupling reaction. The following tables summarize the performance of various palladium-based catalyst systems. It is important to note that direct comparative data for this compound is limited; therefore, performance metrics are extrapolated from studies on structurally similar halopyrimidines and halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For this compound, the reaction is expected to occur selectively at the more reactive C-I bond.
| Catalyst System (Precursor / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[1] |
| PdCl₂(dppf) | Arylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active catalyst, allowing for lower catalyst loading.[2] |
| Pd₂(dba)₃ / XPhos | Arylboronic ester | K₃PO₄ | Dioxane/H₂O | 120 | 0.33 | ~90 | Utilizes a bulky phosphine (B1218219) ligand for improved activity. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Selective amination at the 2-position of this compound is anticipated.
| Catalyst System (Precursor / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | Primary/Secondary Amine | NaOtBu | Toluene | 100 | 8-16 | 80-95 | A common system for a wide range of amines. |
| Pd(OAc)₂ / Xantphos | Primary/Secondary Amine | Cs₂CO₃ | Dioxane | 110 | 12-24 | 85-95 | Effective for a variety of amines, including less nucleophilic ones. |
| Pd₂(dba)₃ / BrettPhos | Primary Amine | K₃PO₄ | t-BuOH | 100 | 12 | ~90 | Particularly effective for the monoarylation of primary amines. |
Heck Coupling
The Heck reaction facilitates the formation of C-C bonds between the aryl iodide and an alkene.
| Catalyst System (Precursor / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Key Considerations |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | Moderate | A standard catalyst system for Heck reactions.[3] |
| Pd₂(dba)₃ / P(o-tol)₃ | Acrylate | K₂CO₃ | NMP | 120 | 12 | Good | Bulky phosphine ligands can improve yields.[3] |
| PdCl₂(PPh₃)₂ | Alkene | Et₃N | DMF | 110 | 16-24 | 60-80 | A versatile catalyst for a range of alkenes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the cross-coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.[4]
-
Amine and Solvent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).[4]
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Workup: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through celite. Concentrate the filtrate and purify the crude product via column chromatography.
General Procedure for Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with a suitable ligand (e.g., PPh₃, 0.04 mmol).[3]
-
Solvent Addition: Add the solvent (e.g., DMF or NMP).
-
Reaction: Seal the vessel and heat to the specified temperature with vigorous stirring for the required duration.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[3]
Visualizing Reaction Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for catalyst screening.
References
A Comparative Study of Solvents for Reactions of 5-Chloro-2-iodopyrimidine
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various solvents for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) involving 5-Chloro-2-iodopyrimidine. The selection of an appropriate solvent is critical for optimizing reaction yield, minimizing reaction time, and ensuring product purity. This document presents a compilation of experimental data from analogous systems to guide solvent choice for key transformations of this versatile building block.
This compound is a valuable intermediate in medicinal chemistry and materials science due to its two distinct reactive sites. The iodine at the 2-position is highly susceptible to oxidative addition in palladium-catalyzed reactions, while the chlorine at the 5-position is activated towards nucleophilic attack. The efficiency of these transformations is significantly influenced by the solvent.
Data Presentation: Solvent Performance in Key Reactions
The following tables summarize the performance of different solvents in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The data is collated from studies on structurally similar halopyrimidines and provides a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines with Arylboronic Acids
| Solvent | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference / Analogy |
| 1,4-Dioxane | Pd(PPh₃)₄ | K₃PO₄ | 80-100 | 12 | ~60-80 | [1][2] |
| Toluene | Pd(PPh₃)₄ | K₂CO₃ | 110 | 8 | ~70-85 | [3] |
| DMF | Pd(PPh₃)₄ | K₃PO₄ | 80 | 12 | ~20-60 | [1] |
| Acetonitrile | Pd(PPh₃)₄ | K₃PO₄ | 80 | 12 | ~36 | [1] |
| THF/H₂O | Pd(PPh₃)₄ | K₂CO₃ | 75 | 24 | Moderate | [4] |
Note: Yields are highly dependent on the specific boronic acid and other reaction conditions.
Table 2: Sonogashira Coupling of Halo-N-heterocycles with Terminal Alkynes
| Solvent | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference / Analogy |
| THF/Et₃N | Pd(PPh₃)₄ / CuI | Et₃N | RT - 50 | 16 | High | [5] |
| DMF | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ | 95 | - | Good | [6] |
| Toluene | Pd₂(dba)₃ / Ligand / CuI | Et₃N | RT | - | Good | [6] |
| Acetonitrile | PdCl₂ / NHC ligand / AuCl | DBMP | RT | - | Good | [7] |
Note: Copper-free Sonogashira protocols are also effective and may be preferred to avoid homocoupling byproducts.[7]
Table 3: Buchwald-Hartwig Amination of Halopyrimidines with Amines
| Solvent | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference / Analogy |
| Toluene | Pd₂(dba)₃ / Ligand | NaOtBu | 80-110 | 12-24 | High | [8][9] |
| 1,4-Dioxane | Pd₂(dba)₃ / Ligand | NaOtBu | 80-110 | 12-24 | High | [9] |
| t-Butanol | Pd₂(dba)₃ / Ligand | K₃PO₄ | 100 | 12-24 | Good | [9] |
| THF | Pd₂(dba)₃ / Ligand | NaOtBu | 65 | 24 | Moderate | [9] |
Note: The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination.[9]
Table 4: Nucleophilic Aromatic Substitution (SNAr) of Halopyrimidines with Amines
| Solvent | Nucleophile | Base | Temperature (°C) | Time (h) | Yield (%) | Reference / Analogy |
| DMSO | Pyrrolidine | K₂CO₃ | 95 | 4 | High | [10] |
| NMP | Various Amines | - | RT - 100 | - | Good | [11] |
| Butanol | Various Amines | Et₃N | 75-95 | - | Good | [10] |
| Water (with HPMC) | Pyrrolidine | KOH | RT | <1 | High | [12] |
Note: Reactions of perhalogenated pyrimidines can sometimes yield mixtures of regioisomers.[10]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the key reaction types.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in the chosen solvent (e.g., 1,4-dioxane), an aqueous solution of a base (e.g., K₃PO₄, 2.0 equiv) is added. The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Sonogashira Coupling
In a flask, this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) are dissolved in a degassed solvent (e.g., THF). A base (e.g., triethylamine, 2-3 equiv) is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the desired product.[5]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). The vessel is sealed and purged with an inert gas. The anhydrous, degassed solvent (e.g., toluene) is then added, and the mixture is heated to the desired temperature (e.g., 80-110 °C). The reaction is monitored by LC-MS or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, filtered, and concentrated. The product is purified by flash chromatography.[8]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMSO), the nucleophile (e.g., pyrrolidine, 1.1-2.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv), if required, are added. The reaction mixture is stirred at the appropriate temperature (room temperature to reflux) and monitored by TLC or LC-MS. Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure. The crude product is then purified by an appropriate method such as column chromatography.[10]
Visualizations
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Solvent Properties and Reaction Outcomes
Caption: Key solvent properties influencing the outcome of chemical reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pyrimidine (B1678525) derivatives synthesized from two common precursors: chalcones and urea (B33335)/thiourea (B124793) derivatives. The information presented is supported by experimental data from various studies, offering insights into how the synthetic origin can influence the therapeutic potential of these compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for pyrimidine derivatives synthesized from chalcones and urea/thiourea precursors. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives
| Precursor | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone (B49325) | 4-(4-Fluoro-phenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine (3d) | - | >25 | [1] |
| Chalcone | Pyrimidine derivative 2d | A549 (Lung) | <50 | [2][3] |
| Chalcone | Furo[2,3-d]pyrimidine based chalcone 5d | NCI 59 cell lines | 2.41 (Mean GI50) | [4] |
| Chalcone | Furo[2,3-d]pyrimidine based chalcone 5e | NCI 59 cell lines | 1.23 (Mean GI50) | [4] |
| Chalcone | Pyridine-based pyrazoline 6c | Various | 0.38-0.45 (GI50) | [5] |
| Chalcone | Pyridine-based pyrazoline 6f | Various | 0.38-0.45 (GI50) | [5] |
| Urea/Thiourea | Pyrimidine-sulfonamide hybrid 1 | HCT-116 (Colon) | 1.73–6.25 | [6] |
| Urea/Thiourea | Pyrimidine-sulfonamide hybrid 3a | HCT-116 (Colon) | 5.66 | [6] |
| Urea/Thiourea | Pyrimidine-sulfonamide hybrid 3b | HCT-116 (Colon) | 9.59 | [6] |
| Urea/Thiourea | Pyrimidine-sulfonamide hybrid 5 | T-47D, MCF-7, MDA-MB-231 (Breast) | 2.40-2.50 | [6] |
| Urea/Thiourea | Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [1] |
| Urea/Thiourea | Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [1] |
Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Precursor | Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Chalcone | Pyrimidine derivative | S. aureus | - | 0.87 (µM/ml) | [7] |
| Chalcone | Pyrimidine derivative | B. subtilis | - | 0.96 (µM/ml) | [7] |
| Chalcone | Pyrimidine derivative | E. coli | - | 0.91 (µM/ml) | [7] |
| Chalcone | Pyrimidone B1-B19 | S. aureus, B. megaterium, E. coli, P. vulgaris | Moderate to good | - | [8] |
| Chalcone | 1,2,4-triazolo[1,5-a]pyrimidine 9d | Gram-positive & Gram-negative bacteria | - | 0.25-2.0 | [9] |
| Chalcone | 1,2,4-triazolo[1,5-a]pyrimidine 9n | Gram-positive & Gram-negative bacteria | - | 0.25-2.0 | [9] |
| Chalcone | 1,2,4-triazolo[1,5-a]pyrimidine 9o | B. subtilis, S. aureus, E. coli, P. aeruginosa | 42-45 | - | [9] |
| Chalcone | 1,2,4-triazolo[1,5-a]pyrimidine 9p | Gram-positive & Gram-negative bacteria | - | 0.25-2.0 | [9] |
| Urea/Thiourea | Pyrimidine derivative 2a | Bacteria | Active | - | [10] |
| Urea/Thiourea | Pyrimidine derivative 3a,b,c | Bacteria | Active | - | [10] |
| Urea/Thiourea | Pyrimidine derivative 4a,b | Bacteria | Active | - | [10] |
| Urea/Thiourea | Pyrimidopyrimidine 3a, 3b, 3d | S. aureus, B. subtilis, E. coli | Excellent | - | [11] |
| Urea/Thiourea | Pyrimidopyrimidine 4a-d | S. aureus, B. subtilis, E. coli | Excellent | - | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Pyrimidines from Chalcones
This protocol outlines a general procedure for the synthesis of pyrimidine derivatives from chalcone precursors.
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation).
-
An appropriately substituted acetophenone (B1666503) and a substituted aromatic aldehyde are dissolved in ethanol.
-
An aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The resulting solid chalcone is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[2][12]
-
-
Step 2: Cyclization to form Pyrimidine.
-
The synthesized chalcone is dissolved in a suitable solvent, such as ethanol.
-
A precursor containing an amidine moiety, such as urea, thiourea, or guanidine (B92328) hydrochloride, is added to the solution.[8][13]
-
A base, like sodium ethoxide or potassium hydroxide, is added to catalyze the cyclization reaction.[8][13]
-
The reaction mixture is refluxed for several hours until completion (monitored by TLC).
-
After cooling, the mixture is poured into cold water, and the precipitated pyrimidine derivative is filtered, washed, and purified by recrystallization.[12]
-
Synthesis of Pyrimidines from Urea/Thiourea Derivatives
This protocol describes a general method for synthesizing pyrimidine derivatives using urea or thiourea as a key precursor.
-
Step 1: Preparation of the Pyrimidine Core.
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate) or an α,β-unsaturated ketone is reacted with urea or thiourea.
-
The reaction is typically carried out in the presence of a catalyst, such as a strong acid or base, in a suitable solvent like ethanol.
-
The mixture is heated under reflux for a specific duration.
-
Upon cooling, the product precipitates and is collected by filtration, then purified by recrystallization.
-
-
Step 2: Further Functionalization.
-
The synthesized pyrimidine core can be further modified. For example, a chlorination step using a reagent like phosphorus oxychloride can introduce a reactive chlorine atom.
-
This chloro-substituted pyrimidine can then undergo nucleophilic substitution reactions with various amines, phenols, or thiols to generate a library of derivatives.
-
Biological Evaluation Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
The disc diffusion method is a widely used technique to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs impregnated with known concentrations of the synthesized pyrimidine derivatives are placed on the agar surface. A disc with a standard antibiotic and a solvent-only disc serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]
Mandatory Visualizations
Synthesis Workflows
Caption: Synthetic workflow for pyrimidine derivatives from chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of 5-Chloro-2-iodopyrimidine in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of complex molecules is paramount. Pyrimidine (B1678525) scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of these heterocycles often relies on cross-coupling reactions, where the choice of starting material can significantly impact cost, reaction efficiency, and the overall synthetic strategy. This guide provides a comprehensive cost-benefit analysis of using 5-Chloro-2-iodopyrimidine as a versatile building block, comparing its performance with alternative dihalopyrimidines and providing supporting experimental data and protocols.
Executive Summary
This compound offers a distinct strategic advantage in organic synthesis due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position under milder conditions, leaving the less reactive C-Cl bond at the 5-position intact for subsequent transformations. This inherent orthogonality enables sequential, one-pot, or stepwise introduction of different functionalities, leading to more complex and diverse molecular architectures with fewer purification steps. While the initial procurement cost of this compound may be higher than its dichloro- or dibromo-analogs, the benefits in terms of reaction selectivity, efficiency, and reduced downstream processing can lead to overall cost and time savings in a multi-step synthesis.
Cost Analysis of Pyrimidine Building Blocks
The selection of a starting material is often a balance between its upfront cost and its performance in a synthetic sequence. The following table provides a comparative overview of the approximate costs for this compound and its common alternatives. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change.
| Compound | CAS Number | Molecular Weight | Price (USD/1g) | Price (USD/mmol) |
| This compound | 874676-81-0 | 240.43 | ~$187.48 | ~$0.78 |
| 2,5-Dibromopyrimidine | 32779-37-6 | 237.88 | ~$111.00 | ~$0.47 |
| 2,5-Dichloropyrimidine (B52856) | 22536-67-0 | 148.98 | ~$28.50 | ~$0.19 |
Note: Prices are approximate and for comparison purposes only. Bulk pricing will differ significantly.
While 2,5-dichloropyrimidine is the most economical starting material on a cost-per-gram and cost-per-mole basis, its lower reactivity often necessitates harsher reaction conditions and can lead to mixtures of mono- and di-substituted products, complicating purification. 2,5-Dibromopyrimidine offers intermediate reactivity but may still present challenges in achieving high selectivity in sequential couplings. The higher initial cost of this compound is justified by its superior performance in selective and sequential reactions, as detailed in the following sections.
Performance Comparison in Cross-Coupling Reactions
The primary benefit of this compound lies in the differential reactivity of its two halogen atoms. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.
This reactivity difference allows for highly selective functionalization of the 2-position (C-I) while leaving the 5-position (C-Cl) untouched. The chlorine atom can then be targeted for a second, different cross-coupling reaction under more forcing conditions. This "sequential coupling" strategy is a powerful tool for the efficient synthesis of unsymmetrically substituted pyrimidines.
| Feature | This compound | 2,5-Dibromopyrimidine | 2,5-Dichloropyrimidine |
| Reactivity | High (at C2-I), Low (at C5-Cl) | Moderate (at both C-Br) | Low (at both C-Cl) |
| Selectivity in Sequential Coupling | Excellent | Moderate to Good (requires careful optimization) | Poor (often leads to mixtures) |
| Reaction Conditions for First Coupling | Mild (low temperature, shorter reaction times) | Moderate | Harsher (higher temperatures, longer times) |
| Typical First Coupling Yields | Good to Excellent | Good | Fair to Good |
| Suitability for One-Pot Sequential Reactions | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative protocols for key cross-coupling reactions utilizing the unique reactivity of this compound.
Protocol 1: Site-Selective Sonogashira Coupling at the 2-Position
This protocol describes the selective coupling of a terminal alkyne to the more reactive C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sequential Sonogashira-Suzuki Coupling
This protocol illustrates the power of this compound in a one-pot, two-step sequential cross-coupling.
Step A: Sonogashira Coupling (as above)
-
Follow the procedure for Protocol 1. Upon completion of the Sonogashira coupling (as determined by TLC or LC-MS), do not work up the reaction.
Step B: Suzuki Coupling
-
To the reaction mixture from Step A, add the arylboronic acid (1.2 equiv), an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv), and additional Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the final di-substituted product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of a dihalopyrimidine, where the choice of substrate is critical for achieving regioselectivity. With this compound, the reaction is expected to proceed preferentially at the more reactive C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add anhydrous toluene, followed by the amine and this compound.
-
Degas the mixture and heat to the desired temperature (typically 80-110 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathway Diagram
Many pyrimidine-based molecules are potent kinase inhibitors. For instance, inhibitors of Aurora Kinase A have been developed for the treatment of cancers with MYC-family oncoprotein amplification. The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A and its downstream effector, MYC.
Caption: Simplified Aurora Kinase A - MYC signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a sequential cross-coupling reaction using this compound.
Caption: Experimental workflow for a sequential Sonogashira-Suzuki coupling using this compound.
Conclusion
This compound stands out as a highly valuable and strategic building block in modern organic synthesis, particularly for the construction of complex, unsymmetrically substituted pyrimidine derivatives. While its initial cost is higher than that of its dichloro- and dibromo- counterparts, a thorough cost-benefit analysis reveals that its utility in enabling selective and sequential cross-coupling reactions can lead to significant downstream savings in terms of time, resources, and purification efforts. The ability to perform site-selective functionalization under mild conditions at the 2-position, followed by a subsequent transformation at the less reactive 5-position, provides a powerful and efficient route to novel chemical entities. For researchers and professionals in drug development, the strategic use of this compound can accelerate the synthesis of target molecules and expand the accessible chemical space for new therapeutic agents.
References
A Comparative Guide to Isotopic Labeling Strategies with 5-Chloro-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting isotopic labeling studies utilizing 5-Chloro-2-iodopyrimidine as a key synthetic precursor. While direct isotopic labeling studies employing this specific reagent are not extensively documented in publicly available literature, its chemical structure offers a versatile platform for the introduction of various isotopes. This document outlines potential experimental strategies, compares them with established alternatives for labeling pyrimidine (B1678525) cores, and provides detailed protocols and visualizations to guide future research in drug metabolism, pharmacokinetic studies, and other biomedical applications.
Introduction to this compound in Isotopic Labeling
This compound is a halogenated pyrimidine derivative that serves as a valuable building block in the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] Its utility in organic synthesis stems from the differential reactivity of its halogen substituents, making it an attractive starting material for the strategic introduction of isotopic labels such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The ability to selectively introduce these isotopes into pyrimidine-containing drug candidates is crucial for elucidating their metabolic pathways, quantifying their distribution in biological systems, and understanding their mechanisms of action.[3][4]
Proposed Isotopic Labeling Strategies with this compound
Given the chemical properties of this compound, several strategies can be envisioned for the synthesis of isotopically labeled compounds. The choice of isotope and its position will depend on the specific research question.
| Isotopic Label | Proposed Position(s) | Potential Application | Advantages | Potential Challenges |
| Carbon-13 (¹³C) | C2, C4, C6 of the pyrimidine ring | Metabolic fate studies, NMR-based structural analysis | Stable, non-radioactive, provides detailed structural information | Higher cost of labeled starting materials, requires sensitive detection methods (MS, NMR) |
| Nitrogen-15 (¹⁵N) | N1, N3 of the pyrimidine ring | Elucidation of metabolic pathways involving the pyrimidine core | Stable isotope, provides insights into nitrogen metabolism | Requires ¹⁵N-labeled precursors, may be synthetically challenging |
| Deuterium (²H) | C4, C6 of the pyrimidine ring | Pharmacokinetic studies, investigating kinetic isotope effects | Relatively inexpensive, minimal change to chemical properties | Potential for isotopic exchange, may alter metabolic pathways if C-H bond cleavage is rate-limiting |
| Tritium (³H) | C4, C6 of the pyrimidine ring | ADME studies, receptor binding assays | High sensitivity of detection | Radioactive, requires specialized handling and facilities |
Comparative Analysis with Alternative Labeling Methods
The proposed use of this compound as a precursor for labeled pyrimidines can be compared with other established methods.
| Labeling Method | Description | Advantages | Disadvantages |
| De Novo Synthesis | Building the pyrimidine ring from simple isotopically labeled precursors like [¹³C]bicarbonate or [¹⁵N]glutamine.[3][5] | Allows for the incorporation of multiple labels and precise control over label position. | Can be a lengthy and complex multi-step synthesis. |
| Deconstruction-Reconstruction | Ring-opening of an existing pyrimidine to a vinamidinium salt, followed by ring-closure with a labeled amidine.[3][6] | Enables the exchange of isotopes in complex, drug-like molecules at a late stage. | May not be suitable for all substitution patterns. |
| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen atoms with deuterium or tritium on the pyrimidine ring, often catalyzed by transition metals.[7][8][9] | A late-stage labeling method that can be applied to the final drug molecule. | May lack regioselectivity and can be difficult to control. |
| Using Labeled Building Blocks (e.g., Labeled this compound) | Synthesizing the desired labeled pyrimidine derivative from a pre-labeled starting material. | Potentially a more straightforward synthetic route if the labeled precursor is accessible. | Availability and cost of the labeled starting material can be a limitation. |
Experimental Workflows and Protocols
The following sections detail a hypothetical workflow and experimental protocols for an in vitro metabolism study using a ¹³C-labeled pyrimidine derivative synthesized from this compound.
Experimental Workflow: In Vitro Metabolism Study
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of different cross-coupling methods for 5-Chloro-2-iodopyrimidine
A Head-to-Head Comparison of Cross-Coupling Methods for 5-Chloro-2-iodopyrimidine
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated pyrimidines is a critical step in the synthesis of novel compounds with potential therapeutic applications. This compound is a valuable building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent difference in the carbon-halogen bond strength (C-I < C-Br < C-Cl) allows for selective reactivity, typically favoring the more labile C-I bond at the 2-position under milder conditions.[1]
This guide provides a comparative analysis of various cross-coupling methods for the functionalization of this compound, focusing on the chemoselective reaction at the 2-position. The performance of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are compared, with supporting experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Data Presentation
The following tables summarize typical reaction conditions and yields for the selective cross-coupling at the C-2 position of this compound and analogous substrates like 5-bromo-2-chloropyrimidine (B32469). The general reactivity order of aryl halides in palladium-catalyzed couplings (I > Br > Cl) suggests that conditions optimized for the C-Br bond in 5-bromo-2-chloropyrimidine are a strong starting point for selective coupling at the C-I bond of this compound.[1]
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines with Arylboronic Acids [2][3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane (B91453)/water (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-dioxane/water (4:1) | 100 | 16 | 50-80 |
Table 2: Buchwald-Hartwig Amination of Halopyrimidines [2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-dioxane | 100 | 12-24 | 70-92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 |
Table 3: Sonogashira Coupling of Halopyrimidines with Terminal Alkynes [2]
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 8-16 | 65-90 |
| Pd(OAc)₂ (2) | - | Pyrrolidine (2) | Acetonitrile | 80 | 12 | 55-80 |
Table 4: Stille Coupling of Halopyrimidines with Organostannanes [4]
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12-24 | 60-90 |
| Pd₂(dba)₃ (1.5) | P(2-furyl)₃ (3.5) | CsF | Dioxane | 110 | 18 | ~97 |
| Pd(OAc)₂ (2) | - | CuI | NMP | 80 | 6 | 70-95 |
Mandatory Visualization
Caption: Generalized catalytic cycles for common cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. It is crucial to optimize these conditions for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling[1][4]
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]
General Procedure for Buchwald-Hartwig Amination[1]
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling[1]
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 65-80 °C) and monitor the reaction progress.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. An aqueous solution of ammonium (B1175870) chloride can also be used to remove the copper catalyst.
-
Purification: The organic layer is dried, filtered, and concentrated, followed by purification via column chromatography.
General Procedure for Stille Coupling[4]
-
Preparation: In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add an anhydrous solvent like DMF or toluene.
-
Reaction: Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete, as determined by an appropriate monitoring technique (TLC, LC-MS).
-
Workup: The workup typically involves dilution with an organic solvent and washing with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.[4]
-
Purification: The product is then isolated from the organic layer and purified by column chromatography.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-iodopyrimidine: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Chloro-2-iodopyrimidine, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and professionals in drug development must adhere to strict protocols for the disposal of chemical waste. This compound, a halogenated pyrimidine, requires careful handling due to its potential hazards. This document outlines the necessary procedures for its safe disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards. Safety Data Sheets (SDS) indicate that this compound may cause skin and eye irritation and respiratory irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. |
| Skin Protection | Handle with gloves inspected prior to use. Use proper glove removal technique. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[1] Under no circumstances should this chemical be allowed to enter drains or the environment.[1]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, clearly labeled, and tightly sealed container.
2. Storage:
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.
3. Professional Disposal Arrangement:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
4. Contaminated Packaging:
-
Dispose of the original container as unused product, following the same procedure as the chemical itself.[1]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as detailed in the table above.
-
Containment and Cleanup:
-
Final Disposal: Label the container with the contents and dispose of it as hazardous waste through a licensed professional service.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
